Fmoc-Gly-OPfp
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F5NO4/c24-17-18(25)20(27)22(21(28)19(17)26)33-16(30)9-29-23(31)32-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSDTBJWUJIFBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369829 | |
| Record name | Fmoc-Gly-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86060-85-7 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycine 2,3,4,5,6-pentafluorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86060-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-Gly-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-a-Fmoc-glycin pentafluorphenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Role of Fmoc-Gly-OPfp in Modern Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of peptide synthesis, the choice of building blocks is paramount to achieving high purity, yield, and stereochemical integrity of the final peptide. Among the vast arsenal of amino acid derivatives, N-α-Fmoc-glycine pentafluorophenyl ester (Fmoc-Gly-OPfp) has emerged as a highly efficient and versatile reagent. This technical guide provides an in-depth analysis of the role of this compound in peptide synthesis, detailing its advantages, applications, and practical implementation.
Core Principles and Advantages of this compound
This compound is a pre-activated form of Fmoc-glycine, where the carboxylic acid is esterified with pentafluorophenol. This activation strategy imparts several key advantages in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
The primary role of this compound is to serve as a readily available, activated glycine building block for introduction into a peptide chain. The pentafluorophenyl (Pfp) ester is a highly reactive leaving group, facilitating efficient aminolysis by the free N-terminal amine of the growing peptide. This high reactivity often translates to faster coupling times and higher yields.
A significant advantage of using pre-activated esters like this compound is the reduction of racemization, a critical concern for most amino acids during the activation step. By avoiding in-situ activation, which often involves strong bases, the risk of epimerization is minimized. Glycine, being achiral, does not undergo racemization, but the use of OPfp esters for other chiral amino acids is particularly beneficial for maintaining stereochemical purity.
The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group provides a base-labile handle for N-terminal protection, which is orthogonal to the acid-labile side-chain protecting groups and cleavage conditions typically employed in Fmoc-based SPPS.
Data Presentation: Performance Metrics
While direct head-to-head comparative studies with extensive quantitative data are not abundantly available in the literature, the known properties of OPfp esters allow for a qualitative and semi-quantitative comparison with other common coupling strategies for glycine.
| Activation Method | Coupling Reagent/Activated Form | Relative Coupling Rate | Potential for Side Reactions | Notes |
| In-situ Activation | Fmoc-Gly-OH + HATU/DIPEA | Very High | Potential for guanidinylation of the free amine by HATU | Commonly used for hindered couplings, but can be less cost-effective. |
| In-situ Activation | Fmoc-Gly-OH + HBTU/HOBt/DIPEA | High | Lower risk of side reactions compared to HATU | A standard and widely used coupling method. |
| In-situ Activation | Fmoc-Gly-OH + DIC/HOBt | Moderate to High | Formation of insoluble DCU byproduct | Effective but requires careful removal of the urea byproduct. |
| Pre-activated Ester | This compound | High to Very High | Low | No in-situ activation required; addition of HOBt can further enhance the rate.[1] |
| Pre-activated Ester | Fmoc-Gly-ODhbt | High | Low | Similar to OPfp esters in reactivity and advantages. |
Table 1: Qualitative Comparison of Glycine Activation and Coupling Methods.
| Parameter | This compound | In-situ Activation (e.g., HBTU/HOBt) |
| Reagent Preparation | Pre-activated, ready to use | Requires mixing of Fmoc-Gly-OH, coupling reagents, and base |
| Coupling Time | Generally shorter | Can be longer depending on the sequence |
| Yield | Typically high | Generally high, but can be sequence-dependent |
| Purity | Often higher due to fewer side products | Can be affected by side reactions from coupling reagents |
| Cost-Effectiveness | Can be higher per gram of reagent | May be more economical for large-scale synthesis |
Table 2: General Performance Comparison.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
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Peptide-resin with a free N-terminal amine
-
This compound (1.5 to 3 equivalents relative to resin loading)
-
1-Hydroxybenzotriazole (HOBt) (optional, 1.5 to 3 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
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Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% in DMF (for Fmoc deprotection)
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Kaiser test kit or other method for monitoring coupling completion
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
If the N-terminus is Fmoc-protected, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
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Perform a positive Kaiser test to confirm the presence of a free primary amine.
-
-
Coupling Reaction:
-
Dissolve this compound (and optionally HOBt) in a minimal amount of DMF.
-
Add the this compound solution to the swollen and deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction time may be extended for difficult couplings.
-
-
Monitoring the Coupling:
-
After the desired reaction time, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and dry them.
-
Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling is incomplete, and the reaction should be extended or a second coupling performed.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and the pentafluorophenol byproduct.
-
-
Chain Elongation:
-
The resin is now ready for the next Fmoc deprotection and coupling cycle.
-
Solution-Phase Peptide Synthesis using this compound
This protocol describes the coupling of this compound to an amino acid or peptide ester in solution.
Materials:
-
Amino acid or peptide ester hydrochloride/trifluoroacetate salt (1 equivalent)
-
This compound (1.1 to 1.2 equivalents)
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Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1 to 1.1 equivalents)
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DMF or other suitable aprotic solvent
-
Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
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Dissolve the amino acid or peptide ester salt in DMF.
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Add the base (DIPEA or NMM) and stir for 5-10 minutes at room temperature to liberate the free amine.
-
In a separate flask, dissolve this compound in DMF.
-
-
Coupling Reaction:
-
Add the this compound solution to the solution containing the free amine.
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Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
-
Work-up:
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Once the reaction is complete, dilute the reaction mixture with ethyl acetate.
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Wash the organic layer sequentially with 1 M HCl (if the starting material was a salt), saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
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Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
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Purify the crude peptide by flash column chromatography on silica gel or by recrystallization to obtain the pure Fmoc-protected dipeptide (or longer peptide).
-
Mandatory Visualizations
Caption: Mechanism of peptide bond formation using this compound.
Caption: General workflow for SPPS incorporating this compound.
Conclusion
This compound stands as a valuable and efficient reagent in the peptide chemist's toolkit. Its pre-activated nature streamlines the coupling process, minimizes the risk of side reactions, and contributes to the synthesis of high-purity peptides. While the initial cost may be higher than in-situ activation methods, the benefits in terms of reaction efficiency, purity, and reduced optimization time often make it a strategic choice for the synthesis of complex and glycine-containing peptides in both research and industrial settings. A thorough understanding of its properties and the appropriate experimental protocols, as outlined in this guide, is essential for its successful implementation.
References
The Lynchpin of Peptide Synthesis: A Technical Guide to the Mechanism of Action of Fmoc-Gly-OPfp in Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the efficient and reliable formation of amide bonds is the cornerstone of success. Among the arsenal of reagents available, pre-activated amino acid esters, such as Fmoc-Gly-OPfp (N-α-Fmoc-glycine pentafluorophenyl ester), have emerged as powerful tools. This technical guide provides an in-depth exploration of the mechanism of action of this compound in amide bond formation, offering insights into its efficiency, and providing detailed experimental context for its application.
The Core Mechanism: A Symphony of Activation and Protection
The efficacy of this compound in promoting amide bond formation is rooted in the synergistic interplay of its three key components: the Fmoc protecting group, the glycine backbone, and the pentafluorophenyl (OPfp) ester leaving group. The overall process is a classic example of nucleophilic acyl substitution.
The Role of the Pentafluorophenyl (OPfp) Ester:
The pentafluorophenyl ester is a highly activated form of the carboxylic acid. The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring creates a significant partial positive charge on the carbonyl carbon of the glycine. This heightened electrophilicity makes the carbonyl carbon exceptionally susceptible to nucleophilic attack by the free amino group of the growing peptide chain.
Furthermore, the pentafluorophenoxide anion is an excellent leaving group. Its stability is enhanced by the electron-withdrawing fluorine atoms, which delocalize the negative charge. This facilitates its departure from the tetrahedral intermediate formed during the reaction, driving the equilibrium towards the formation of the stable amide bond.
The Function of the Fmoc Protecting Group:
The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary shield for the amino group of the glycine. This protection is crucial to prevent unwanted side reactions, such as the glycine molecule reacting with itself. The Fmoc group is stable under the conditions required for amide bond formation but can be readily removed under mild basic conditions, typically using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This orthogonality of deprotection conditions is a key advantage of the Fmoc strategy in solid-phase peptide synthesis (SPPS).
The Significance of the Glycine Residue:
Glycine, being the simplest amino acid with no side chain, presents minimal steric hindrance. This allows for rapid and efficient coupling, even in sterically demanding sequences. The use of a pre-activated glycine derivative like this compound is particularly advantageous for introducing this residue.
Quantitative Insights into Coupling Efficiency
Pentafluorophenyl esters are recognized for their high reactivity, leading to rapid and efficient amide bond formation. Kinetic studies have demonstrated the superior performance of PFP esters compared to other common active esters.
| Active Ester | Relative Coupling Rate |
| Pentafluorophenyl (OPfp) | 111 |
| Pentachlorophenyl (OPcp) | 3.4 |
| p-Nitrophenyl (ONp) | 1 |
| Table 1: Relative coupling rates of different active esters. This data highlights the significantly higher reactivity of OPfp esters, which contributes to faster reaction times and potentially higher yields. |
While specific quantitative data for the yield of this compound coupling under a variety of conditions is not extensively tabulated in the literature, the high reactivity of PFP esters generally translates to high coupling efficiencies, often exceeding 99% in standard solid-phase peptide synthesis protocols. The reaction time for coupling with this compound is typically in the range of 1 to 2 hours, although shorter times may be sufficient due to its high reactivity.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the key reaction mechanism and a typical experimental workflow in solid-phase peptide synthesis.
Fmoc-Gly-OPfp CAS number and molecular weight
An In-depth Technical Guide to Fmoc-Gly-OPfp: Properties, Synthesis Protocols, and Workflow Visualization
For researchers, scientists, and drug development professionals engaged in peptide synthesis, N-α-Fmoc-glycine pentafluorophenyl ester (this compound) is a critical building block. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and a visual representation of the synthesis workflow.
Core Properties of this compound
This compound is an activated ester of Fmoc-protected glycine, designed for efficient amide bond formation in peptide synthesis. The pentafluorophenyl (Pfp) ester group is a highly effective leaving group, facilitating rapid and clean coupling reactions.
| Property | Value | Citations |
| CAS Number | 86060-85-7 | [1][2][3][4] |
| Molecular Weight | 463.35 g/mol | [2] |
| Molecular Formula | C₂₃H₁₄F₅NO₄ | |
| Appearance | White to off-white powder | |
| Purity | ≥97.0% (HPLC) | |
| Melting Point | 150-160 °C | |
| Solubility | Soluble in DMSO, insoluble in water and ethanol. | |
| Storage | Store at -20°C to 8°C. |
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using this compound
The following protocol outlines the key steps for incorporating a glycine residue into a peptide chain on a solid support using this compound. This procedure is based on the widely used Fmoc-SPPS methodology.
Resin Preparation and Swelling
The choice of resin depends on whether the C-terminus of the final peptide will be a carboxylic acid or an amide. For a C-terminal amide, Rink Amide resin is a suitable choice; for a C-terminal carboxylic acid, Wang resin is commonly used.
-
Procedure:
-
Place the desired amount of resin in a reaction vessel.
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Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to swell the resin.
-
Allow the resin to swell for at least 1-2 hours to ensure optimal reaction conditions.
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Fmoc Deprotection
This step removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the subsequent coupling reaction.
-
Procedure:
-
Drain the swelling solvent from the resin.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 15-30 minutes at room temperature.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc group.
-
Coupling of this compound
As an activated ester, this compound can be coupled directly to the free amine on the resin.
-
Procedure:
-
Dissolve this compound in a minimal amount of DMF.
-
Add the this compound solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored using a colorimetric test such as the Kaiser test to check for the presence of free primary amines.
-
After the reaction is complete, drain the coupling solution.
-
Wash the resin extensively with DMF to remove any unreacted reagents and byproducts.
-
Capping (Optional)
If the coupling reaction is incomplete, any unreacted free amines can be "capped" to prevent the formation of deletion sequences in the final peptide. This is typically done using acetic anhydride.
-
Procedure:
-
Treat the resin with a solution of acetic anhydride and a non-nucleophilic base like diisopropylethylamine (DIEA) in DMF.
-
React for 15-30 minutes.
-
Wash the resin with DMF.
-
Iteration for Peptide Elongation
Steps 2 through 4 (or 3 if capping is not performed) are repeated for each subsequent amino acid to be added to the peptide chain until the desired sequence is synthesized.
Cleavage from Resin and Final Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and any remaining side-chain protecting groups are removed.
-
Procedure:
-
Wash the resin with a solvent like DCM and dry it.
-
Prepare a cleavage cocktail. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide product.
-
Workflow Visualization
The following diagram illustrates the cyclical nature of the Fmoc-SPPS workflow for the incorporation of a single amino acid.
Caption: Workflow for Fmoc-Solid Phase Peptide Synthesis.
References
- 1. chempep.com [chempep.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
- 4. ias.ac.in [ias.ac.in]
An In-depth Technical Guide to Fmoc-Protected Amino Acids for Beginners
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield revolutionized the way peptides are created, paving the way for significant advancements in biochemistry, pharmacology, and materials science.[1] At the heart of modern SPPS is the use of protecting groups to ensure the selective formation of peptide bonds. Among the various strategies, the 9-fluorenylmethyloxycarbonyl (Fmoc) protection scheme has become a dominant methodology.[2][3][4] This guide provides a comprehensive overview of Fmoc-protected amino acids, detailing the core principles of Fmoc chemistry, experimental protocols, and critical data for researchers and professionals in the field.
The Fmoc group is an amine-protecting group that is stable under acidic conditions but readily cleaved by a mild base, typically a secondary amine like piperidine.[4] This base-lability is the cornerstone of the Fmoc/tBu (tert-butyl) orthogonal protection strategy. In this approach, the temporary Nα-Fmoc group is removed at each cycle of peptide elongation under mild basic conditions, while the permanent side-chain protecting groups (often tBu-based) and the resin linker remain intact until the final cleavage step with a strong acid, such as trifluoroacetic acid (TFA). This strategy offers significant advantages over the older Boc/Bzl (tert-butyloxycarbonyl/benzyl) chemistry, including milder reaction conditions that preserve the integrity of sensitive peptide sequences.
Core Principles of Fmoc Chemistry
The success of Fmoc-based SPPS hinges on the chemical properties of the Fmoc group and the cyclical nature of the synthesis process.
The Fmoc Protecting Group
The Fmoc group is attached to the α-amino group of an amino acid. Its key features include:
-
Base Lability: The proton on the 9-position of the fluorenyl ring is acidic and can be abstracted by a mild base. This initiates a β-elimination reaction, leading to the cleavage of the Fmoc group as dibenzofulvene (DBF) and carbon dioxide.
-
Acid Stability: The Fmoc group is stable to the acidic conditions used for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.
-
UV Absorbance: The fluorenyl moiety has a strong UV absorbance, which allows for the real-time monitoring of the deprotection step during automated peptide synthesis.
The Solid-Phase Peptide Synthesis (SPPS) Cycle
Fmoc-SPPS is a cyclical process that involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). A typical cycle consists of four main steps:
-
Deprotection: The Nα-Fmoc group of the resin-bound amino acid is removed using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Washing: The resin is thoroughly washed to remove the excess deprotection reagent and the dibenzofulvene-piperidine adduct.
-
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the resin-bound peptide.
-
Washing: The resin is washed to remove excess reagents and byproducts, making it ready for the next cycle.
This cycle is repeated until the desired peptide sequence is assembled.
Data Presentation
The efficiency and success of Fmoc-SPPS are influenced by various factors, including the choice of reagents and reaction conditions. The following tables summarize key quantitative data to aid in the optimization of peptide synthesis protocols.
Table 1: Solubility of Selected Fmoc-Amino Acids in Common Organic Solvents
The solubility of Fmoc-amino acids is crucial for efficient coupling reactions. Poor solubility can lead to incomplete reactions and the formation of deletion sequences.
| Fmoc-Amino Acid | DMF | NMP | DCM |
| Fmoc-Ala-OH | >0.9 M | >0.9 M | Soluble |
| Fmoc-Gly-OH | >0.9 M | >0.9 M | Soluble |
| Fmoc-Leu-OH | >0.9 M | >0.9 M | Soluble |
| Fmoc-Val-OH | >0.4 M | >0.4 M | Sparingly Soluble |
| Fmoc-Phe-OH | >0.9 M | >0.9 M | Soluble |
| Fmoc-Trp(Boc)-OH | >0.4 M | >0.4 M | Soluble |
| Fmoc-Pro-OH | >0.9 M | >0.9 M | Soluble |
Data extrapolated from various sources, including. Solubility can vary depending on the specific source and purity of the reagents and solvents.
Table 2: Comparison of Deprotection Reagents in Fmoc-SPPS
While piperidine is the most common deprotection reagent, other bases have been investigated to optimize the deprotection step and minimize side reactions.
| Deprotection Reagent | Concentration | Typical Deprotection Time | Notes |
| Piperidine | 20-40% in DMF | 5-20 minutes | Standard reagent, can cause side reactions like aspartimide formation. |
| 4-Methylpiperidine (4-MePip) | 20% in DMF | 5-20 minutes | Shown to be superior to piperidine in terms of desired product yields in some cases. |
| Piperazine | 20% in DMF | Slower than piperidine | Can be a less toxic alternative. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% in DMF | Very fast | Can be used in combination with other bases to accelerate deprotection. |
Data compiled from.
Table 3: Purity and Yield of a Model Peptide with Different Activators
The choice of coupling reagent (activator) can significantly impact the purity and yield of the final peptide. The following data is for the synthesis of the model peptide G-LHRH.
| Activator | Coupling Time | Crude Purity (%) |
| HCTU | 2 x 1 min | 83.63 |
| HCTU | 2 x 20 min | 81.65 |
| HATU | 2 x 1 min | 79.86 |
| HATU | 2 x 20 min | 78.43 |
| COMU | 2 x 1 min | 79.00 |
| COMU | 2 x 20 min | 80.00 |
| PyBOP | 2 x 1 min | 48.11 |
| PyBOP | 2 x 20 min | 70.27 |
Data adapted from. The purity was determined by HPLC.
Experimental Protocols
The following are detailed protocols for the key steps in manual Fmoc-SPPS.
Protocol 1: Loading the First Fmoc-Amino Acid onto Wang Resin
-
Resin Swelling: Swell 1g of Wang resin in a mixture of dichloromethane (DCM) and N,N-dimethylformamide (DMF) (9:1, v/v; 10 mL/g) for 1-2 hours in a reaction vessel.
-
Reagent Preparation: In a separate flask, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of 1-hydroxybenzotriazole (HOBt) in a minimum amount of DMF.
-
Activation and Coupling: Add the dissolved amino acid/HOBt mixture to the swollen resin. Add 4 equivalents of N,N'-diisopropylcarbodiimide (DIC) and 0.1 equivalents of 4-(dimethylamino)pyridine (DMAP) (dissolved in a minimum amount of DMF) to the reaction vessel.
-
Reaction: Agitate the mixture on a mechanical shaker for 12 hours at room temperature.
-
Capping: To cap any unreacted hydroxyl groups, discard the reaction mixture and add 2 equivalents of acetic anhydride and 2 equivalents of N,N-diisopropylethylamine (DIPEA) in DCM. Agitate for 30 minutes.
-
Washing: Filter the resin and wash it three times with DMF, then three times with a 1:1 mixture of DMF/DCM, and finally three times with DCM.
-
Drying: Dry the resin in vacuo.
Protocol 2: A Single Cycle of Fmoc-SPPS (Deprotection and Coupling)
-
Fmoc Deprotection: a. Add 5 mL of 20% piperidine in DMF to the resin in the reaction vessel. b. Shake for 3 minutes, then drain the solution. c. Add a fresh 5 mL portion of 20% piperidine in DMF and shake for 10-15 minutes. d. Drain the solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling (using HBTU/DIEA): a. In a separate vial, dissolve 4 equivalents of the next Fmoc-amino acid and 3.8 equivalents of HBTU in 3 mL of DMF. b. Add 8 equivalents of DIEA to the vial and allow the mixture to pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Shake the reaction vessel for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin three times with DMF.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates successful coupling).
Protocol 3: Final Cleavage and Deprotection
-
N-terminal Fmoc Removal: Remove the N-terminal Fmoc group from the final amino acid using the deprotection procedure described in Protocol 2.
-
Resin Washing: Wash the peptide-resin thoroughly with DMF, followed by DCM, and then dry it in vacuo.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5. Caution: Prepare and perform the cleavage in a well-ventilated fume hood.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 5 mL per 0.5 g of resin) and allow the reaction to proceed for 2 hours with occasional mixing.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin and precipitate the peptide by adding cold diethyl ether.
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.
Visualizations
The following diagrams illustrate the key chemical mechanisms and workflows in Fmoc-based peptide synthesis.
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: A simplified signaling pathway involving a synthetic peptide acting on a GPCR.
Conclusion
The Fmoc protection strategy is a cornerstone of modern peptide synthesis, enabling the routine and often automated construction of complex peptide molecules. Its success lies in the mild, orthogonal deprotection conditions that are compatible with a wide range of amino acid side-chain functionalities. This guide has provided a foundational understanding of Fmoc chemistry, supported by quantitative data and detailed experimental protocols, to empower researchers in their peptide synthesis endeavors. By carefully selecting reagents and optimizing reaction conditions, scientists and drug development professionals can effectively leverage Fmoc-SPPS to create high-purity peptides for a multitude of applications in research and medicine.
References
Fmoc-Gly-OPfp: A Comprehensive Technical Guide to Safe Handling for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the safety data and handling precautions for Fmoc-Gly-OPfp (Nα-Fmoc-glycine pentafluorophenyl ester), a key reagent in peptide synthesis and drug development.[1] This document is intended for researchers, scientists, and professionals in the drug development field to ensure the safe and effective use of this compound.
Chemical and Physical Properties
This compound is a white crystalline powder.[1] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| Chemical Formula | C23H14F5NO4 | [2] |
| Molecular Weight | 463.35 g/mol | [3] |
| CAS Number | 86060-85-7 | |
| Melting Point | 150-160 °C | |
| Appearance | White powder | |
| Solubility | Soluble in DMSO (≥51.1 mg/mL), insoluble in ethanol and water. | |
| Storage Temperature | Varies by supplier, recommendations include 2-8°C, 15-25°C, and not to exceed -20°C. |
Hazard Identification and Safety Precautions
The primary hazard associated with this compound is skin irritation. In case of repeated or prolonged exposure, it can cause skin inflammation characterized by itching, scaling, reddening, or blistering. Ingestion and inhalation may also be harmful.
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement |
| Warning | H315 : Causes skin irritation. |
Handling Precautions
To ensure safe handling, the following precautions should be taken:
-
Engineering Controls : Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear splash goggles.
-
Skin Protection : Wear a full suit, boots, and gloves.
-
Respiratory Protection : A dust respirator should be used. In case of insufficient ventilation, wear suitable respiratory equipment. A self-contained breathing apparatus should be used to avoid inhalation of the product.
-
-
General Hygiene : Do not ingest. Avoid contact with skin and eyes. Do not breathe dust. Keep away from heat and sources of ignition. Ground all equipment containing the material.
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound
First Aid Measures
A summary of first aid measures is provided in Table 2.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Skin Contact | Immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Wash clothing before reuse. Get medical attention. |
| Eye Contact | Check for and remove any contact lenses. Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. If large quantities are swallowed, call a physician immediately. |
Spill and Disposal Procedures
Spill Response
-
Small Spill : Use appropriate tools to put the spilled solid in a convenient waste disposal container.
-
Large Spill : Use a shovel to put the material into a convenient waste disposal container.
Disposal
Waste must be disposed of in accordance with federal, state, and local environmental control regulations. The products of degradation are more toxic than the product itself.
Storage and Stability
This compound should be stored in a tightly closed container in a cool, well-ventilated area. Recommended storage temperatures vary by supplier, so it is crucial to follow the specific instructions on the product label. The product is stable under recommended storage conditions. Hazardous decomposition products include carbon oxides, nitrogen oxides, halogenated compounds, and hydrogen fluoride.
References
The Role of Fmoc-Gly-OPfp in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, particularly in the development of peptide-based therapeutics, Antibody-Drug Conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs), the precise and efficient construction of molecular architectures is paramount. Fmoc-Gly-OPfp, or N-α-(9-Fluorenylmethoxycarbonyl)-glycine pentafluorophenyl ester, has emerged as a critical building block in this endeavor. This technical guide provides an in-depth exploration of its applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
This compound is a derivative of the simplest amino acid, glycine, featuring two key chemical modifications: the N-terminus is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the C-terminus is activated as a Pentafluorophenyl (PFP) ester. This combination makes it a highly versatile and efficient reagent for forming stable amide bonds, a cornerstone of peptide synthesis and bioconjugation.
The Core Chemistry: Advantages of Pentafluorophenyl (PFP) Esters
The utility of this compound is fundamentally derived from the properties of the PFP ester. PFP esters are highly reactive acylating agents due to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This activation makes the carboxyl carbon exceptionally susceptible to nucleophilic attack by primary and secondary amines.
Key advantages of PFP esters include:
-
High Reactivity and Efficiency: The pentafluorophenoxide anion is an excellent leaving group, facilitating rapid amide bond formation. This high reaction rate is crucial for minimizing unwanted side reactions.
-
Reduced Racemization: The rapid coupling times associated with PFP esters help preserve the stereochemical integrity of chiral molecules, a critical factor in synthesizing bioactive compounds.
-
Enhanced Hydrolytic Stability: Compared to other common active esters, such as N-hydroxysuccinimide (NHS) esters, PFP esters exhibit greater resistance to spontaneous hydrolysis in aqueous conditions, leading to more efficient conjugation reactions in buffered solutions.
Quantitative Data Presentation
The efficiency of coupling reagents is a critical factor in synthesis. The quantitative data below highlights the superior reactivity of PFP esters and provides context for crude peptide purity achievable with modern synthesis protocols.
Table 1: Relative Coupling Rates of Active Esters
This table summarizes kinetic study data comparing the relative coupling speeds of different active esters. The high reactivity of PFP esters minimizes side reactions.
| Active Ester Type | Abbreviation | Relative Coupling Rate | Citation(s) |
| Pentafluorophenyl Ester | OPfp | 111 | |
| Pentachlorophenyl Ester | OPcp | 3.4 | |
| p-Nitrophenyl Ester | ONp | 1 |
Table 2: Example Crude Peptide Purities from Fast Fmoc-SPPS Protocols
This table shows the crude purity of a model peptide (G-LHRH) synthesized using various modern activators with a short coupling time (2 x 1 minute). While not a direct measure of this compound, it demonstrates the high efficiency achievable in contemporary peptide synthesis where such reagents are employed.
| Activator | Crude Purity (%) | Citation(s) |
| COMU | 90.84 | |
| HATU | 88.58 | |
| HCTU | 88.31 | |
| HDMC | 87.75 | |
| PyClock | 86.84 | |
| PyBOP | 78.52 |
Application 1: Solid-Phase Peptide Synthesis (SPPS)
The most prominent application of this compound is as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). SPPS is the cornerstone of synthetic peptide drug development, allowing for the stepwise assembly of amino acids on a solid resin support. Due to its pre-activated state, this compound provides a reliable and efficient method for incorporating glycine residues into a growing peptide chain.
The general workflow involves sequential cycles of deprotection (removing the Fmoc group from the resin-bound peptide) and coupling (adding the next Fmoc-protected amino acid).
Figure 1. General workflow for incorporating this compound in an SPPS cycle.
Experimental Protocol: Glycine Incorporation via this compound in Manual SPPS
This protocol describes a single coupling cycle for adding a glycine residue to a peptide chain growing on a solid support resin.
-
Resin Preparation:
-
Start with the peptide-resin from the previous cycle, which has a free N-terminal amine.
-
Ensure the resin is well-swollen in N,N-Dimethylformamide (DMF).
-
-
Coupling Solution Preparation:
-
In a separate vessel, dissolve this compound (2 to 4 equivalents relative to the resin loading capacity) in DMF.
-
For challenging sequences, 1-Hydroxybenzotriazole (HOBt) (2 to 4 equivalents) can be added as a catalyst to the coupling solution.
-
-
Coupling Reaction:
-
Drain the DMF from the swelled peptide-resin.
-
Immediately add the this compound coupling solution to the resin.
-
Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) at room temperature for 1-2 hours. The high reactivity of the OPfp ester often leads to complete reactions in shorter timeframes.
-
-
Reaction Monitoring:
-
Take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates the successful consumption of all free primary amines and thus a complete coupling reaction.
-
-
Washing:
-
Once the reaction is complete, drain the coupling solution from the reaction vessel.
-
Thoroughly wash the peptide-resin to remove excess reagents and the pentafluorophenol byproduct. A typical wash sequence is:
-
DMF (3 times)
-
Dichloromethane (DCM) (3 times)
-
DMF (3 times)
-
-
-
Next Cycle:
-
The peptide-resin, now elongated by one glycine residue and with its N-terminus protected by Fmoc, is ready for the next deprotection step.
-
Application 2: Bioconjugation and Synthesis of Drug Linkers
Beyond SPPS, the reactive PFP ester of this compound makes it a valuable tool for bioconjugation and as a foundational element in the synthesis of complex linkers for advanced therapeutics like ADCs and PROTACs.
In this context, the glycine acts as a simple, flexible spacer. The Fmoc group can be removed to reveal a primary amine, which can then be further functionalized, or the PFP ester can be used to attach the glycine unit to another molecule containing a primary amine.
Role in ADC and PROTAC Linkers
-
Antibody-Drug Conjugates (ADCs): ADCs consist of a monoclonal antibody connected to a cytotoxic payload via a chemical linker. Many of these linkers are peptide-based (e.g., Val-Cit), designed to be cleaved by specific enzymes inside cancer cells. Fmoc-protected amino acids and dipeptides are standard starting materials for synthesizing these cleavable peptide sequences.
-
PROTACs: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase for degradation. The linker connecting the target-binding and ligase-binding moieties is critical for activity. Glycine and polyethylene glycol (PEG) chains are common components of these linkers to provide flexibility and solubility. This compound can serve as a starting point for building these linker structures.
Figure 2. Reaction mechanism for amide bond formation using this compound.
Experimental Protocol: Model Bioconjugation to a Primary Amine
This protocol provides a general method for conjugating this compound to a protein or other biomolecule containing accessible primary amine groups (e.g., lysine residues).
-
Biomolecule Preparation:
-
Dissolve the biomolecule (e.g., a protein) in an amine-free reaction buffer at a pH of 7.2-8.5 (e.g., 100 mM sodium bicarbonate or phosphate buffer). Buffers containing primary amines like Tris or glycine must be avoided as they will compete in the reaction.
-
If necessary, perform a buffer exchange using a desalting column to transfer the biomolecule into the appropriate reaction buffer.
-
-
Reagent Preparation:
-
Immediately before use, dissolve this compound in a minimal amount of a dry, water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM). Do not store the solution, as the PFP ester is susceptible to hydrolysis over time.
-
-
Conjugation Reaction:
-
Slowly add a molar excess (e.g., 5-15 fold) of the this compound solution to the stirred biomolecule solution. The final concentration of the organic solvent should ideally be less than 10% to maintain biomolecule stability.
-
Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C for sensitive biomolecules.
-
-
Quenching (Optional):
-
To quench any unreacted this compound, a small amount of an amine-containing buffer like Tris can be added and incubated for approximately 30 minutes.
-
-
Purification:
-
Remove unreacted this compound and the pentafluorophenol byproduct from the conjugated biomolecule using size-exclusion chromatography, a desalting column, or dialysis.
-
-
Analysis:
-
Confirm successful conjugation via analytical techniques such as HPLC, LC-MS (to observe the expected mass shift), or MALDI-TOF.
-
Conclusion
Fmoc-Gly-OP
An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fluorenylmethyloxycarbonyl (Fmoc) chemistry as it is applied in solid-phase peptide synthesis (SPPS), the predominant method for producing synthetic peptides. This document will delve into the core principles, detailed experimental protocols, and critical considerations for the successful assembly of peptide chains, tailored for professionals in research and drug development.
Core Principles of Fmoc Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis, a revolutionary technique developed by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. This approach simplifies the purification process at each step, as excess reagents and byproducts can be easily washed away by filtration.
The Fmoc/tBu (tert-butyl) strategy is a widely adopted methodology in SPPS. It is characterized by the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids. The side chains of the amino acids are protected by acid-labile groups, typically tert-butyl (tBu) based. This orthogonal protection scheme allows for the selective deprotection of the α-amino group at each cycle of amino acid addition without affecting the side-chain protecting groups or the linkage of the peptide to the resin.
The synthesis cycle in Fmoc-SPPS consists of two main steps:
-
Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the growing peptide chain, exposing a free amine for the next coupling reaction.
-
Amino Acid Coupling: The activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent reaction with the free amine on the peptide-resin to form a peptide bond.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA).
The Fmoc-SPPS Workflow: A Visual Representation
The cyclical nature of Fmoc-SPPS is illustrated in the following diagram, outlining the key stages from resin preparation to the final cleaved peptide.
Quantitative Data in Fmoc-SPPS
The efficiency and success of peptide synthesis are highly dependent on the choice of reagents and reaction conditions. Below are tables summarizing key quantitative data to aid in the optimization of your synthesis protocols.
Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly racemization. Uronium/aminium and phosphonium salt-based reagents are widely used due to their high reactivity.
| Coupling Reagent | Class | Relative Reactivity | Racemization Potential | Crude Peptide Purity (%)* | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium | Very High | Low | 83.6 - 94.0 | Fast kinetics, effective for sterically hindered amino acids. | Higher cost, potential for guanidinylation of the N-terminus. |
| HBTU | Uronium/Aminium | High | Low | ~95-98 | Robust and cost-effective for standard couplings. | Less reactive than HATU, potential for guanidinylation. |
| HCTU | Uronium/Aminium | Very High | Low | 82.5 - 90.8 | Similar reactivity to HATU, often more cost-effective. | Potential for side reactions with extended coupling times. |
| COMU | Uronium/Aminium | Very High | Low | 82.8 - 90.8 | High efficiency, safer (non-explosive byproducts), requires only one equivalent of base. | Can be less stable in solution over long periods. |
| PyBOP | Phosphonium | High | Low | 48.1 - 83.3 | Effective for many standard applications. | Can be less effective for difficult couplings at shorter reaction times. |
| DIC/Oxyma | Carbodiimide | Moderate-High | Very Low | - | Minimizes racemization, especially for sensitive residues like Cys and His. | Slower reaction kinetics compared to onium salts. |
Crude purity data is derived from a comparative study on the synthesis of different model peptides with varying coupling times and may not be directly transferable to all sequences.
Fmoc Deprotection Kinetics
The removal of the Fmoc group is typically achieved with a solution of piperidine in DMF. The time required for complete deprotection can vary depending on the amino acid residue at the N-terminus.
| Deprotection Reagent | Amino Acid | Time (min) for >95% Deprotection |
| 20% Piperidine in DMF | Fmoc-Leu-OH | ~7 |
| 20% Piperidine in DMF | Fmoc-Arg(Pbf)-OH | ~10 |
| 20% 4-Methylpiperidine in DMF | Fmoc-Leu-OH | ~7 |
| 20% 4-Methylpiperidine in DMF | Fmoc-Arg(Pbf)-OH | ~10 |
| 10% Piperazine in DMF/Ethanol | Fmoc-Leu-OH | ~7 |
| 10% Piperazine in DMF/Ethanol | Fmoc-Arg(Pbf)-OH | ~10 |
Data adapted from a kinetic study on model amino acids. Sterically hindered amino acids may require longer deprotection times.
Common Cleavage Cocktails
The final cleavage of the peptide from the resin and the removal of side-chain protecting groups are performed with a strong acid, typically TFA, in the presence of scavengers to prevent side reactions. The composition of the cleavage cocktail depends on the amino acid composition of the peptide.
| Reagent Name | Composition (v/v) | Recommended For |
| Standard (TFA/TIS/H₂O) | TFA (95%), Triisopropylsilane (2.5%), Water (2.5%) | Peptides without sensitive residues (e.g., Cys, Met, Trp). |
| Reagent B | TFA (88%), Phenol (5%), Water (5%), TIPS (2%) | General-purpose, low-odor cocktail effective for scavenging trityl groups. |
| Reagent K | TFA (82.5%), Water (5%), Phenol (5%), Thioanisole (5%), 1,2-Ethanedithiol (2.5%) | Robust cocktail for peptides with sensitive residues like Cys, Met, Trp, and Tyr. |
| Reagent H | TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), Water (3%), DMS (2%), Ammonium Iodide (1.5% w/v) | Specifically designed to prevent the oxidation of methionine. |
Detailed Experimental Protocols
The following sections provide detailed, step-by-step protocols for the key stages of manual Fmoc-SPPS.
Resin Preparation and First Amino Acid Loading
Objective: To prepare the solid support and covalently attach the first Fmoc-protected amino acid. This protocol is for loading onto Wang resin.
Materials:
-
Wang resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Fmoc-amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Methanol (MeOH)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetic anhydride
-
Reaction vessel with a sintered glass frit
Procedure:
-
Resin Swelling: Place the desired amount of Wang resin in the reaction vessel. Add DMF to cover the resin and allow it to swell for at least 1 hour with gentle agitation.
-
Washing: Drain the DMF and wash the resin thoroughly with DMF (3 times) and then DCM (3 times).
-
Activation of the First Amino Acid: In a separate vial, dissolve the first Fmoc-amino acid (2-4 equivalents relative to the resin loading) in a minimal amount of DMF. Add DIC (2-4 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
Loading: Add the activated amino acid solution to the swollen and washed resin. Agitate the mixture at room temperature for 2-4 hours.
-
Capping Unreacted Sites: After the loading reaction, drain the solution and wash the resin with DMF. To cap any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride and DIPEA in DMF and agitate for 30 minutes.
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and MeOH (3 times).
-
Drying: Dry the resin under vacuum to a constant weight. The loading efficiency can be determined spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection.
The Synthesis Cycle: Deprotection and Coupling
Objective: To elongate the peptide chain by repeating the cycle of Fmoc deprotection and amino acid coupling.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvent: DMF
-
Fmoc-amino acid
-
Coupling reagent (e.g., HBTU, HATU)
-
Base: DIPEA
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain the deprotection solution.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue beads) indicates successful deprotection.
-
Amino Acid Activation (Pre-activation): In a separate vial, dissolve the next Fmoc-amino acid (3 equivalents), the coupling reagent (e.g., HBTU, 3 equivalents), and an additive if required (e.g., HOBt, 3 equivalents) in DMF. Add the base (DIPEA, 6 equivalents) and allow the mixture to pre-activate for a few minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates that all free amines have reacted. If the test is positive, the coupling step can be repeated ("double coupling").
-
Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
Objective: To cleave the completed peptide from the resin and remove the side-chain protecting groups. This protocol is a general procedure; the specific cleavage cocktail should be chosen based on the peptide sequence (see Table 3.3).
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Centrifuge and centrifuge tubes
-
Lyophilizer
Procedure:
-
Final Fmoc Deprotection: If the N-terminus of the final peptide should be a free amine, perform a final Fmoc deprotection as described in section 4.2.
-
Resin Preparation: Wash the peptide-resin with DMF, followed by DCM, and then dry it thoroughly under vacuum for at least 1 hour.
-
Cleavage: In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the dried peptide-resin in a suitable reaction vessel. Use approximately 10 mL of cocktail per gram of resin.
-
Reaction: Agitate the mixture at room temperature for 2-3 hours. The optimal time may vary depending on the specific protecting groups.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether or MTBE with gentle stirring. A white precipitate of the crude peptide should form.
-
Isolation: Pellet the precipitated peptide by centrifugation. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold ether two more times to remove residual scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: After purification, the peptide-containing fractions are pooled and lyophilized to obtain the final, pure peptide as a fluffy white powder.
Chemical Mechanisms and Pathways
A deeper understanding of the underlying chemical reactions is crucial for troubleshooting and optimizing peptide synthesis.
Mechanism of Fmoc Deprotection
The Fmoc group is removed via a base-catalyzed β-elimination reaction. Piperidine acts as the base, abstracting the acidic proton on the fluorene ring, which leads to the elimination of dibenzofulvene and the release of the free amine.
Methodological & Application
Application Notes and Protocols for Automated Solid-Phase Peptide Synthesis with Fmoc-Gly-OPfp
For Researchers, Scientists, and Drug Development Professionals
Introduction
Automated solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide research and drug development, enabling the efficient and reliable production of complex peptide sequences. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is widely favored due to its mild deprotection conditions, making it compatible with a diverse range of amino acid derivatives and suitable for full automation.[1]
This document provides detailed application notes and protocols for the use of Fmoc-Gly-OPfp (N-α-Fmoc-glycine pentafluorophenyl ester) in automated SPPS. This compound is a pre-activated amino acid derivative that offers significant advantages, including high reactivity, rapid coupling times, and high purity of the final peptide product. As glycine is the simplest amino acid, lacking a chiral center, this compound simplifies synthesis by eliminating the risk of epimerization at the coupling site.[2] The high purity of commercially available Fmoc-Gly-OH, the precursor to the OPfp ester, further contributes to cleaner synthesis profiles and higher coupling efficiencies.[2]
Pentafluorophenyl esters are highly reactive and stable, making them well-suited for automated synthesis protocols where speed and efficiency are paramount.[3] Their use can streamline the synthesis process by eliminating the need for in-situ activation steps, thereby reducing reagent consumption and potential side reactions.
Data Presentation
Table 1: Key Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₁₄F₅NO₄ | N/A |
| Molecular Weight | 479.35 g/mol | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Purity (typical) | >98% | [4] |
| Activation Method | Pre-activated Pentafluorophenyl Ester | |
| Key Advantage | High reactivity, rapid coupling, no in-situ activation required |
Table 2: Comparison of Coupling Methods in Automated Fmoc-SPPS
| Coupling Method | Activating Reagent(s) | Typical Coupling Time | Key Advantages | Potential Disadvantages |
| This compound | None (pre-activated) | 15-30 minutes (can be as short as 30-45 seconds with microwave) | High speed, high efficiency, reduced side reactions, simplified protocol. | Higher initial cost of the amino acid derivative. |
| HBTU/DIPEA | HBTU, DIPEA | 30-60 minutes | Well-established, effective for most amino acids. | Potential for side reactions (guanidinylation), requires in-situ activation. |
| HCTU/DIPEA | HCTU, DIPEA | 5-30 minutes | High efficiency, often faster than HBTU. | More expensive than HBTU. |
| DIC/HOBt | DIC, HOBt | 30-60 minutes | Cost-effective, low racemization. | Slower than uronium/aminium salts, formation of insoluble DCU byproduct with DCC. |
Experimental Protocols
Materials and Reagents
-
Resin: Rink Amide resin (or other suitable resin depending on the desired C-terminus).
-
Fmoc-Amino Acids: Standard Fmoc-protected amino acids with appropriate side-chain protection.
-
This compound: High-purity grade.
-
Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF).
-
Solvents: High-purity DMF, dichloromethane (DCM), isopropanol (IPA).
-
Washing Solution: DMF.
-
Cleavage Cocktail: Reagent K (95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Precipitation/Washing: Cold diethyl ether.
Protocol 1: Automated Solid-Phase Peptide Synthesis Cycle using this compound
This protocol outlines a single automated cycle for the incorporation of an amino acid following the initial loading of the first amino acid onto the resin.
1. Resin Swelling:
-
Place the desired amount of resin in the reaction vessel of the automated peptide synthesizer.
-
Swell the resin in DMF for at least 30-60 minutes.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Allow the reaction to proceed for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (typically 5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
3. Amino Acid Coupling (for standard Fmoc-amino acids):
-
Dissolve the Fmoc-amino acid (3-5 equivalents) and a suitable coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the activated amino acid solution.
-
Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Allow the coupling reaction to proceed for the synthesizer's recommended time (typically 30-60 minutes).
-
Drain the coupling solution and wash the resin with DMF.
4. This compound Coupling:
-
Dissolve this compound (2-3 equivalents) in DMF. Note: No in-situ activation or addition of a base is required. The addition of 1-hydroxybenzotriazole (HOBt) (2-3 equivalents) can be beneficial to increase reactivity.
-
Transfer the this compound solution to the reaction vessel.
-
Allow the coupling reaction to proceed for 15-30 minutes at room temperature. Given the high reactivity of OPfp esters, shorter coupling times are often sufficient.
-
Drain the coupling solution and wash the resin thoroughly with DMF.
5. Repeat Cycle:
-
Repeat steps 2 and 3 (or 4 for glycine) for each subsequent amino acid in the peptide sequence.
6. Final Deprotection:
-
After the final coupling cycle, perform a final Fmoc deprotection as described in step 2.
Protocol 2: Peptide Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Add the cleavage cocktail (Reagent K) to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Visualizations
Caption: Automated Fmoc Solid-Phase Peptide Synthesis Workflow.
References
Application Notes and Protocols for Fmoc-Gly-OPfp Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Nα-Fmoc-glycine pentafluorophenyl ester (Fmoc-Gly-OPfp) in peptide synthesis. The protocols detailed below are applicable for both solid-phase peptide synthesis (SPPS) and solution-phase applications. This compound is a highly reactive, pre-activated amino acid derivative that facilitates efficient peptide bond formation, particularly in instances where standard coupling reagents might lead to side reactions or racemization.[1]
The use of pentafluorophenyl esters as activating groups offers the advantage of rapid coupling and avoids exposing the growing peptide chain to harsh activating reagents, which can help minimize side reactions.[2] While Fmoc-amino acid-OPfp esters can be used directly, additives such as 1-hydroxybenzotriazole (HOBt) are often employed to accelerate the coupling rate.[1][3]
Quantitative Data Summary
The efficiency of the this compound coupling reaction is influenced by several factors including the equivalents of reagents, solvent, and reaction time. The following table summarizes typical reaction parameters.
| Parameter | Condition | Concentration/Amount | Temperature (°C) | Reaction Time | Notes |
| This compound | Solid-Phase Peptide Synthesis (SPPS) | 3 - 5 equivalents | Room Temperature (20-25) | 1 - 2 hours | Higher equivalents may be necessary for sterically hindered couplings.[4] |
| Additive (HOBt) | Solid-Phase Peptide Synthesis (SPPS) | 1 - 5.5 equivalents | Room Temperature (20-25) | 1 - 2 hours | HOBt is used to increase the reactivity of the Pfp ester. |
| Base (DIPEA) | Solution-Phase Synthesis | 2 - 2.1 equivalents | Room Temperature (20-25) | ~3 hours | Used to neutralize the amino acid salt and maintain optimal pH (8.5-9). |
| Solvent | SPPS & Solution-Phase | N/A | Room Temperature (20-25) | N/A | N,N-Dimethylformamide (DMF) is the most common solvent. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol describes a standard coupling cycle in Fmoc-based SPPS using pre-activated this compound.
Materials:
-
Fmoc-protected amino acid resin
-
20% Piperidine in DMF
-
N,N-Dimethylformamide (DMF)
-
This compound
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Reaction vessel with a filter
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes, then drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
-
-
Coupling:
-
In a separate vial, dissolve 3-5 equivalents of this compound and an equimolar amount of HOBt in a minimal volume of DMF.
-
Add the solution of the activated amino acid to the deprotected peptidyl resin.
-
Agitate the mixture gently for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Wash the resin with DCM (3 times) and finally with DMF (3 times).
-
-
Monitoring (Optional):
-
Perform a qualitative test (e.g., Kaiser test) to ensure complete coupling. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling. If the test is positive (blue/purple beads), the coupling step can be repeated.
-
Protocol 2: Solution-Phase Coupling using this compound
This protocol outlines the coupling of this compound to a deprotected amino acid or peptide in solution.
Materials:
-
Deprotected amino acid or peptide with a free N-terminal amine
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride
-
Anhydrous sodium sulfate
Procedure:
-
Nucleophile Preparation: Dissolve or suspend the deprotected peptide or amino acid (1 equivalent) in water containing 2-2.1 equivalents of DIPEA to neutralize any salt and adjust the pH to 8.5-9.
-
Coupling:
-
To the aqueous solution of the nucleophile, add a solution of this compound (1.1-1.5 equivalents) in THF. The mixture should become homogeneous.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 3 hours.
-
Workup:
-
Remove the THF under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the organic layer successively with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude product.
-
-
Purification: The crude peptide can be purified by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.
Caption: Key components and conditions for the this compound coupling reaction.
References
Application Notes and Protocols for Fmoc-Gly-OPfp Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient formation of peptide bonds is a critical step in solid-phase peptide synthesis (SPPS). The use of pre-activated amino acid esters, such as pentafluorophenyl (Pfp) esters, offers a streamlined approach by eliminating the need for in-situ activation, potentially reducing side reactions and improving coupling efficiency. Fmoc-Gly-OPfp (N-α-Fmoc-glycine pentafluorophenyl ester) is a commonly used building block for the introduction of glycine residues. The choice of solvent is a crucial parameter that can significantly influence the outcome of the coupling reaction, affecting reaction kinetics, yield, and purity of the final peptide.
This document provides detailed application notes on the recommended solvents for this compound coupling reactions, supported by experimental protocols and comparative data to guide researchers in optimizing their peptide synthesis workflows.
Solvent Selection and Rationale
The selection of an appropriate solvent is critical for successful this compound coupling. The ideal solvent should effectively solvate the resin, the growing peptide chain, and the activated amino acid, while being inert to the reaction conditions. The most commonly employed solvents in Fmoc-SPPS are Dimethylformamide (DMF), N-methylpyrrolidone (NMP), and Dichloromethane (DCM).
-
Dimethylformamide (DMF): DMF is a polar apathetic solvent widely used in SPPS due to its excellent resin-swelling properties and ability to dissolve most protected amino acids and reagents.[1] It is a common choice for Fmoc-AA-OPfp couplings.[2] However, DMF can degrade over time to form dimethylamine, which can cause premature Fmoc deprotection.[1]
-
N-methylpyrrolidone (NMP): NMP is another polar aprotic solvent with strong solvating properties, often considered superior to DMF in solvating protected peptides and resins, which can lead to improved coupling yields.[1] It has been successfully used for this compound coupling, demonstrating rapid reaction times and high yields.[3] However, some studies suggest that Fmoc-amino acids may have greater decomposition over extended periods in NMP compared to DMF.
-
Dichloromethane (DCM): DCM is a less polar solvent than DMF and NMP. While it is a good solvent for many organic molecules and can be used in peptide synthesis, it is generally less effective at solvating polar peptides and swelling resins. It is sometimes used in solvent mixtures, for instance with DMF, for specific coupling reactions. For Fmoc-SPPS, its use as the primary coupling solvent is less common due to potential issues with resin swelling and peptide solvation.
Quantitative Data Summary
The following table summarizes representative data for this compound coupling reactions in different solvents. This data is compiled from literature reports and is intended for comparative purposes. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.
| Solvent | Typical Reaction Time | Reported Yield | Purity | Key Considerations |
| DMF | 1 - 12 hours | High | Good to Excellent | Standard, reliable choice. Ensure high purity of DMF to avoid premature Fmoc deprotection. |
| NMP | 1 - 2 hours | Quantitative | Excellent | Excellent solvation properties may lead to faster and more complete reactions. |
| DCM/DMF (1:1) | 2 - 4 hours | Good | Good | Can be a useful mixture, but optimization may be required. DCM is less effective for resin swelling in Fmoc-SPPS. |
Experimental Protocols
Protocol 1: this compound Coupling in DMF
This protocol is a general procedure for the coupling of this compound on a solid support using DMF as the solvent.
Materials:
-
Fmoc-protected amino acid-loaded resin (pre-swollen in DMF)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Optional: 1-Hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt)
-
Dichloromethane (DCM) for washing
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine and byproducts.
-
Coupling:
-
Dissolve this compound (2-4 equivalents relative to resin loading) in a minimal amount of DMF.
-
For accelerated coupling, dissolve HOOBt (1 equivalent) in DMF and add it to the resin prior to the addition of the activated amino acid.
-
Add the this compound solution to the resin.
-
Agitate the reaction mixture at room temperature under an inert atmosphere for 1-2 hours. Reaction time can be extended overnight if necessary.
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.
-
Proceed to the next deprotection and coupling cycle.
Protocol 2: this compound Coupling in NMP
This protocol utilizes NMP as the solvent, which may offer advantages for difficult couplings or to accelerate reaction times.
Materials:
-
Fmoc-protected amino acid-loaded resin (pre-swollen in NMP)
-
This compound
-
N-methylpyrrolidone (NMP), peptide synthesis grade
-
Piperidine solution (20% in NMP) for Fmoc deprotection
-
Diethyl ether for product precipitation (if performing solution-phase synthesis)
Procedure:
-
Resin Preparation: Swell the resin in NMP for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in NMP for 5 minutes, drain, and then for 15 minutes with a fresh solution.
-
Washing: Wash the resin thoroughly with NMP (5 x 1 min).
-
Coupling:
-
Dissolve this compound (2-4 equivalents) in NMP.
-
Add the solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature. The reaction is often complete within 1 hour.
-
-
Monitoring the Coupling: Use the Kaiser test to confirm the completion of the reaction.
-
Washing: Wash the resin with NMP (5 x 1 min) to remove unreacted reagents.
-
Proceed with the synthesis.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the key experimental workflows and logical relationships in this compound coupling reactions.
Caption: General workflow for a single this compound coupling cycle in SPPS.
Caption: Decision logic for solvent selection in this compound coupling reactions.
Conclusion
The choice of solvent is a critical parameter in optimizing this compound coupling reactions. While DMF remains a standard and effective solvent, NMP can offer significant advantages in terms of reaction speed and yield, particularly for sequences prone to aggregation. A mixture of DCM and DMF can also be considered, though it may require more optimization. The provided protocols and data serve as a guide for researchers to select the most appropriate solvent and conditions for their specific peptide synthesis needs, ultimately leading to higher purity and yield of the target peptide.
References
Application Notes and Protocols: Use of HOBt and Other Additives with Fmoc-Gly-OPfp in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly-OPfp (N-α-(9-Fluorenylmethoxycarbonyl)glycine pentafluorophenyl ester) is a pre-activated building block frequently employed in Solid-Phase Peptide Synthesis (SPPS). The pentafluorophenyl (Pfp) group is an excellent leaving group, facilitating the aminolysis reaction required for peptide bond formation. While Fmoc-amino acid-OPfp esters are reactive enough to be used directly, the addition of certain additives can significantly enhance coupling efficiency, particularly in challenging sequences or when using automated synthesizers.[1] This document provides detailed application notes and protocols for the use of 1-Hydroxybenzotriazole (HOBt) and other additives with this compound.
The Role of Additives in Coupling Reactions with this compound
While this compound is already an activated ester, additives like HOBt are recommended to increase the reactivity and accelerate the coupling reaction.[1] The precise mechanism with pre-activated esters involves the in-situ generation of an even more reactive intermediate, the HOBt ester, which can lead to faster and more complete reactions.
Key benefits of using additives include:
-
Increased Reaction Rate: Additives can significantly speed up the coupling reaction, which is advantageous for improving throughput in automated peptide synthesis.
-
Improved Coupling Efficiency: For sterically hindered amino acids or during the synthesis of long or difficult peptide sequences, additives can help drive the reaction to completion, minimizing the formation of deletion peptides.
-
Suppression of Side Reactions: HOBt and its analogs are effective at minimizing side reactions such as racemization, although this is not a concern for the achiral glycine residue.[1]
Common Additives for Use with this compound
Several additives can be employed with this compound. The selection of an appropriate additive can be crucial for optimizing the synthesis of a target peptide.
| Additive | Chemical Name | Key Features |
| HOBt | 1-Hydroxybenzotriazole | The most common and cost-effective additive. It is known to increase coupling rates and reduce side reactions. |
| HOOBt | 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine | A more reactive analog of HOBt, often used for faster couplings. |
| Oxyma Pure® | Ethyl 2-cyano-2-(hydroximino)acetate | A non-explosive and highly effective alternative to HOBt and HOAt, known for high coupling rates and low racemization.[2] |
| HOAt | 1-Hydroxy-7-azabenzotriazole | A highly efficient additive that can significantly accelerate coupling reactions, often outperforming HOBt.[2] |
Comparative Data on Additive Performance
Direct quantitative studies comparing the coupling efficiency of this compound with and without various additives are not extensively available in the literature. However, studies on the general performance of these additives in carbodiimide-mediated couplings provide valuable insights into their relative effectiveness.
The following table summarizes the expected performance based on available data for other coupling systems. It is important to note that optimal conditions may vary depending on the specific peptide sequence and synthesis platform.
| Additive | Relative Coupling Efficiency | Suppression of Side Reactions | Purity of Crude Peptide |
| None | Moderate | Not Applicable | Sequence Dependent |
| HOBt | High | Good | Good to High |
| HOOBt | Very High | Very Good | High |
| Oxyma Pure® | Very High | Excellent | Very High |
| HOAt | Very High | Excellent | Very High |
Note: The data presented is a qualitative summary based on the known reactivity of the additives. Empirical optimization is recommended for specific applications.
Experimental Protocols
General Protocol for this compound Coupling with HOBt
This protocol describes a standard procedure for the manual solid-phase synthesis of a peptide using this compound with HOBt as an additive.
Materials:
-
Fmoc-protected amino acid resin
-
This compound
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) (optional, for neutralization)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive test will result in a blue color).
-
-
Coupling Reaction:
-
In a separate vial, dissolve this compound (2-5 equivalents relative to resin loading) and HOBt (2-5 equivalents) in DMF.
-
Add the solution of this compound and HOBt to the deprotected resin.
-
Agitate the mixture at room temperature. The reaction time can range from 30 minutes to 2 hours.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin and perform a Kaiser test. A negative test (yellow or colorless beads) indicates that the coupling is complete.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.
-
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acid couplings.
Protocol for Using Alternative Additives (HOOBt or Oxyma Pure®)
The protocol is similar to the one for HOBt, with the additive being replaced.
Procedure:
-
Follow steps 1 and 2 from the general protocol for resin swelling and Fmoc deprotection.
-
Coupling Reaction:
-
In a separate vial, dissolve this compound (2-5 equivalents) and the chosen additive (HOOBt or Oxyma Pure®, 2-5 equivalents) in DMF.
-
Add this solution to the deprotected resin.
-
Agitate the mixture at room temperature. Due to the higher reactivity of these additives, the coupling time may be shorter (e.g., 20-60 minutes).
-
-
Follow steps 4-6 from the general protocol for monitoring, washing, and subsequent couplings.
Visualizations
Reaction Pathway
Caption: HOBt-catalyzed coupling of this compound.
Experimental Workflow
Caption: General workflow for SPPS using this compound.
References
Application Notes and Protocols for the Incorporation of Glycine using Fmoc-Gly-OPfp
For Researchers, Scientists, and Drug Development Professionals
Introduction
In Solid-Phase Peptide Synthesis (SPPS), the efficient and reliable incorporation of each amino acid is paramount to the successful synthesis of the target peptide. Glycine, the simplest amino acid, presents unique challenges, including the potential for diketopiperazine formation, particularly when coupling to a preceding amino acid. The use of pre-activated esters, such as Fmoc-Gly-OPfp (9-fluorenylmethyloxycarbonyl-glycine pentafluorophenyl ester), offers a robust and efficient method for glycine incorporation.
Pentafluorophenyl (Pfp) esters are highly reactive active esters that facilitate rapid peptide bond formation.[1] Their high reactivity minimizes the need for additional coupling reagents and can lead to shorter reaction times and higher coupling efficiencies.[2] Furthermore, Pfp esters are less susceptible to spontaneous hydrolysis compared to other active esters, enhancing their stability and handling.[3] The use of this compound is particularly advantageous as it is a stable, crystalline solid that can be used directly without an in-situ activation step, which is beneficial for both manual and automated peptide synthesis. This application note provides a detailed, step-by-step guide for the incorporation of glycine using this compound, including experimental protocols, data presentation, and troubleshooting.
Key Advantages of Using this compound
-
High Reactivity and Speed: Pfp esters exhibit superior coupling rates, leading to faster and more efficient reactions.
-
Reduced Side Reactions: The rapid coupling kinetics help to minimize side reactions, including the formation of diketopiperazines, a common issue in sequences containing glycine.
-
No Additional Activation Required: As a pre-activated ester, this compound does not necessitate the use of separate coupling reagents, simplifying the workflow and avoiding exposure of the peptide-resin to potentially harsh activators.
-
Stability: this compound is a stable compound, allowing for easier handling and storage.
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for the incorporation of glycine using this compound in Fmoc-based solid-phase peptide synthesis.
Materials and Reagents
-
Fmoc-protected amino acid resin (e.g., Wang resin, Rink Amide resin) with the N-terminal Fmoc group removed.
-
This compound (M.W. 463.3 g/mol )
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF for Fmoc deprotection
-
1-Hydroxybenzotriazole (HOBt) (Optional, for accelerating the reaction)
-
N,N-Diisopropylethylamine (DIPEA) (Optional, as a non-nucleophilic base)
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (MeOH)
-
Kaiser test kit (for monitoring coupling completion)
-
Solid-phase peptide synthesis reaction vessel
-
Shaker or bubbler for agitation
Protocol 1: Standard Coupling of this compound
This protocol is suitable for most standard glycine incorporations.
-
Resin Preparation:
-
Start with the peptide-resin that has a free N-terminal amine (after Fmoc deprotection).
-
Wash the resin thoroughly with DMF (3 x 10 mL/g of resin) to remove any residual piperidine.
-
-
Coupling Reaction:
-
Swell the resin in DMF (5-10 mL/g of resin) for 15-30 minutes.
-
In a separate vial, dissolve this compound (2-3 equivalents relative to the resin loading) in DMF.
-
Add the this compound solution to the swelled resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and perform a Kaiser test.
-
A negative Kaiser test (beads remain colorless or yellowish) indicates complete coupling.
-
If the Kaiser test is positive (beads turn blue), extend the reaction time for another 1-2 hours and re-test. If the test remains positive, proceed to the troubleshooting section.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 10 mL/g of resin) to remove excess reagents and byproducts.
-
Wash with DCM (2 x 10 mL/g of resin) and then with MeOH (2 x 10 mL/g of resin) to prepare for the next step or for drying.
-
Protocol 2: Accelerated Coupling of this compound
The addition of HOBt can accelerate the coupling reaction.
-
Resin Preparation:
-
Follow step 1 of Protocol 1.
-
-
Coupling Reaction:
-
Swell the resin in DMF.
-
In a separate vial, dissolve this compound (2-3 equivalents) and HOBt (1-1.5 equivalents) in DMF.
-
Add the solution to the swelled resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
-
Monitoring and Washing:
-
Follow steps 3 and 4 of Protocol 1.
-
Data Presentation
The choice of coupling method can significantly impact the efficiency and outcome of peptide synthesis. The following table provides a qualitative comparison of different methods for incorporating glycine.
| Coupling Method | Relative Speed | Typical Yields | Potential for Side Reactions (e.g., Diketopiperazine) | Notes |
| This compound | Fast to Very Fast | High to Excellent | Low | Pre-activated, no additional coupling reagent needed. Can be accelerated with HOBt. |
| HBTU/HOBt/DIPEA | Fast | High | Moderate | A standard and effective method, but requires in-situ activation. |
| DIC/HOBt | Moderate to Fast | High | Moderate | Cost-effective, but the byproduct (DCU) can be difficult to remove if DCC is used. |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Positive Kaiser Test after extended coupling time | Incomplete Fmoc deprotection of the previous residue: The N-terminal amine is not fully available for coupling. | Ensure complete deprotection in the previous step by extending the piperidine treatment time or performing a second treatment. |
| Steric hindrance or aggregation of the peptide chain: The coupling site is not easily accessible. | Swell the resin in a solvent mixture like DMF/DCM (1:1). Consider gentle heating (30-40°C) for a short period. | |
| Low quality or degraded this compound: The reagent is no longer active. | Use fresh, high-quality this compound. Store the reagent properly, protected from moisture. | |
| Insufficient equivalents of reagent: Not enough this compound to drive the reaction to completion. | Perform a "double coupling": after the initial coupling and washing with DMF, repeat the coupling step with a fresh solution of this compound. | |
| Formation of deletion sequences (des-Gly) | Incomplete coupling: The glycine residue was not successfully added to a portion of the peptide chains. | Follow the solutions for a positive Kaiser test. A double coupling is often an effective strategy. |
| Diketopiperazine formation | Sequence-dependent side reaction: Particularly prevalent when coupling to a Proline or another Glycine at the C-terminus of the growing peptide chain. | The use of highly reactive this compound helps to minimize this by ensuring a rapid coupling reaction, outcompeting the intramolecular cyclization. If the problem persists, consider coupling a dipeptide (e.g., Fmoc-Gly-Gly-OH) in the subsequent step. |
Visualizations
Experimental Workflow
Caption: Workflow for incorporating glycine using this compound.
Signaling Pathway (Chemical Reaction)
Caption: Amide bond formation using this compound.
References
Application Notes and Protocols for the Synthesis of Glycine-Rich Peptides using Fmoc-Gly-OPfp
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of peptides rich in glycine residues presents unique challenges in solid-phase peptide synthesis (SPPS), primarily due to the potential for peptide chain aggregation and the formation of secondary structures that can hinder coupling efficiency. This document provides detailed application notes and protocols for the use of Nα-Fmoc-glycyl-pentafluorophenyl ester (Fmoc-Gly-OPfp) as an effective building block for the incorporation of glycine into peptide sequences. The use of this activated ester can enhance coupling yields and minimize common side reactions associated with glycine-rich sequences. This guide will cover the advantages of this method, potential challenges, detailed experimental protocols, and data presentation to aid researchers in the successful synthesis of these challenging peptides.
Introduction
Glycine, the simplest amino acid, lacks a side chain, which imparts unique conformational flexibility to peptides. However, sequences containing multiple glycine residues, particularly poly-glycine tracts, are prone to aggregation on the solid support, leading to incomplete coupling and the formation of deletion sequences. The use of pre-activated esters, such as pentafluorophenyl (Pfp) esters, offers a strategy to drive the coupling reaction to completion and improve the purity of the final peptide product. This compound is a stable, crystalline solid that can be used for efficient coupling, particularly in instances where standard carbodiimide activation methods may be less effective for glycine-rich sequences.
Advantages of Using this compound
The use of this compound in the synthesis of glycine-rich peptides offers several key advantages:
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High Reactivity: The pentafluorophenyl ester is a highly reactive leaving group, facilitating rapid and efficient acylation of the free N-terminal amine of the growing peptide chain.
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Reduced Risk of Racemization: The use of an activated ester for coupling minimizes the risk of racemization at the C-terminal amino acid, a common side reaction with some activation methods. Glycine itself is achiral, which simplifies stereochemical considerations[1].
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Convenience and Stability: this compound is a stable, crystalline solid that can be easily handled and weighed, offering greater convenience compared to in-situ activation methods that require the use of often unstable coupling reagents.
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Improved Purity Profiles: By promoting more complete coupling, the use of this compound can lead to a reduction in deletion-related impurities, simplifying the purification of the final peptide[2].
Challenges in Synthesizing Glycine-Rich Peptides
Researchers should be aware of the following challenges when synthesizing peptides with high glycine content:
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Peptide Aggregation: Glycine-rich sequences have a high propensity to form stable secondary structures, such as β-sheets, on the resin. This aggregation can physically block the N-terminal amine, preventing efficient coupling of the next amino acid[3][4].
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"Difficult Couplings": The steric hindrance caused by peptide aggregation can lead to incomplete or "difficult" coupling reactions, resulting in the formation of deletion sequences that are often challenging to separate from the desired product during purification[2].
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Purification Difficulties: The similar physicochemical properties of the target peptide and deletion or truncated sequences can make chromatographic purification challenging.
To address these challenges, the use of highly reactive coupling agents like this compound is recommended. Additionally, strategies such as the use of dipeptide building blocks (e.g., Fmoc-Gly-Gly-OH) can be employed to reduce the number of coupling cycles and potentially mitigate aggregation.
Experimental Protocols
The following protocols provide a general framework for the synthesis of glycine-rich peptides using this compound. Optimization may be required based on the specific peptide sequence and the solid support used.
Materials and Reagents
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Fmoc-protected amino acids
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This compound
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Solid-phase synthesis resin (e.g., Rink Amide MBHA, Wang resin)
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N,N-Dimethylformamide (DMF), peptide synthesis grade
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Dichloromethane (DCM), peptide synthesis grade
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Piperidine
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Diisopropylethylamine (DIEA)
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1-Hydroxybenzotriazole (HOBt)
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Trifluoroacetic acid (TFA)
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Triisopropylsilane (TIS)
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Water, HPLC grade
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Diethyl ether, cold
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Acetic anhydride (for capping)
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Pyridine (for capping)
General Solid-Phase Peptide Synthesis Workflow
The synthesis of peptides on a solid support follows a cyclical process of deprotection, activation, and coupling.
Diagram of the General Fmoc-SPPS Workflow
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Protocol for a Single Coupling Cycle using this compound
This protocol assumes a starting scale of 0.1 mmol on a suitable resin.
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Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
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Fmoc Deprotection:
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Drain the DMF from the swollen resin.
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Add a solution of 20% piperidine in DMF to the resin.
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Agitate for 5 minutes, then drain.
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Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
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Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling with this compound:
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In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol) and HOBt (3 equivalents, 0.3 mmol) in a minimal amount of DMF.
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Add the activated amino acid solution to the deprotected resin.
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Agitate the reaction vessel for 1-2 hours at room temperature.
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Monitoring the Coupling Reaction: To ensure the reaction has gone to completion, a small sample of the resin can be taken and subjected to a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete coupling.
-
-
Washing:
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Drain the coupling solution from the resin.
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Wash the resin with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.
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-
Capping (Optional but Recommended for Glycine-Rich Sequences):
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To block any unreacted N-terminal amines and prevent the formation of deletion sequences, a capping step can be performed.
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Treat the resin with a solution of acetic anhydride/pyridine/DCM (e.g., in a 1:8:8 ratio) for 30 minutes.
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Wash the resin thoroughly with DCM and DMF.
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-
Repeat: Return to step 2 for the coupling of the next amino acid in the sequence.
Final Cleavage and Deprotection
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After the final Fmoc deprotection and washing, dry the peptidyl-resin under vacuum.
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Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS).
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Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature with occasional agitation.
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Filter the resin and collect the TFA solution containing the cleaved peptide.
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Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
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Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
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Dry the crude peptide pellet under vacuum.
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the potential improvements when using this compound for a glycine-rich model peptide (e.g., a peptide containing a Gly-Gly-Gly-Gly segment).
Table 1: Comparison of Coupling Methods for a Poly-Glycine Sequence
| Coupling Method | Coupling Time (hours) | Crude Purity (%) | Yield (%) |
| This compound / HOBt | 1.5 | 85 | 75 |
| Fmoc-Gly-OH / HBTU / DIEA | 2 | 78 | 70 |
| Fmoc-Gly-OH / DIC / HOBt | 2.5 | 75 | 68 |
| Fmoc-Gly-Gly-OH / DIC / HOBt | 2 | 90 | 82 |
Data are illustrative and may vary based on the specific peptide sequence and synthesis conditions.
Table 2: Purity Profile of a Glycine-Rich Peptide Synthesized with Different Methods
| Impurity Type | This compound (%) | Fmoc-Gly-OH / HBTU (%) | Fmoc-Gly-Gly-OH (%) |
| Target Peptide | 85 | 78 | 90 |
| [des-Gly] Deletion | 8 | 14 | 5 |
| [+Gly] Addition | 2 | 3 | 1 |
| Other Impurities | 5 | 5 | 4 |
Data are illustrative and based on HPLC analysis of the crude product. The use of Fmoc-Gly-Gly-OH dipeptide units for the assembly of poly-glycine segments has been shown to reduce the presence of glycine deletion and addition byproducts.
Signaling Pathways and Logical Relationships
Diagram of the Chemical Logic for this compound Coupling
Caption: Chemical logic of the coupling reaction using this compound.
Conclusion
The synthesis of glycine-rich peptides is a challenging but achievable task with the appropriate selection of building blocks and synthesis strategies. The use of this compound, alone or in combination with dipeptide units like Fmoc-Gly-Gly-OH, provides a robust method to improve coupling efficiency and minimize the formation of deletion sequences. By understanding the potential for peptide aggregation and employing optimized protocols, researchers can successfully synthesize these important biopolymers for a wide range of applications in research and drug development.
References
Troubleshooting & Optimization
Common side reactions with Fmoc-Gly-OPfp and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-Gly-OPfp in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is the N-α-9-fluorenylmethyloxycarbonyl (Fmoc) protected glycine amino acid activated as a pentafluorophenyl (Pfp) ester. The Pfp ester is a highly reactive activating group due to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This high reactivity allows for rapid and efficient coupling of glycine residues, which can help to minimize side reactions that may occur with longer reaction times.[1]
Q2: What are the most common side reactions when using this compound?
The primary side reactions associated with the use of Fmoc-Glycine, including the OPfp ester form, are:
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Diketopiperazine (DKP) Formation: This is the most significant side reaction, especially when glycine is the C-terminal amino acid or when it is followed by a proline residue. The linear dipeptidyl-resin can cyclize to form a stable six-membered ring, leading to chain termination.[2][3][4]
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Incomplete Coupling: While this compound is highly reactive, incomplete coupling can still occur, particularly with sterically hindered N-terminal amines on the growing peptide chain or due to peptide aggregation on the resin.
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Hydrolysis of the Activated Ester: this compound can be susceptible to hydrolysis, especially in the presence of residual water in the solvents (e.g., DMF). This leads to the formation of the inactive Fmoc-Gly-OH, which will not couple to the peptide chain.
Q3: How can I avoid diketopiperazine (DKP) formation?
Several strategies can be employed to minimize DKP formation:
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Choice of Resin: Using a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, is highly recommended when the C-terminal amino acid is glycine. The bulky trityl linker physically hinders the cyclization reaction.
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Optimized Deprotection: Modifying the Fmoc deprotection conditions can significantly reduce DKP formation. Using a milder base cocktail, such as 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP), has been shown to be effective.[2]
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Dipeptide Coupling: Instead of coupling this compound followed by the next amino acid, using a pre-formed Fmoc-dipeptide can bypass the susceptible dipeptidyl-resin stage.
Q4: Should I use additives like HOBt or Oxyma with this compound?
While this compound is already a highly activated ester, the addition of nucleophilic catalysts like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can further accelerate the coupling reaction. This can be particularly beneficial for difficult couplings or to ensure the reaction goes to completion rapidly, thereby minimizing other potential side reactions. Oxyma is often preferred over HOBt due to its enhanced safety profile and comparable or superior performance in reducing racemization and improving coupling efficiency.
Q5: How can I monitor the completion of the coupling reaction?
A qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin beads after the coupling reaction. A blue or purple color indicates the presence of free primary amines, signifying incomplete coupling. A yellow or colorless result suggests the coupling is complete.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the final peptide | Diketopiperazine (DKP) formation | - Use 2-chlorotrityl chloride resin for C-terminal glycine.- Switch to a milder Fmoc deprotection reagent (e.g., 2% DBU/5% piperazine in NMP).- Couple a pre-formed dipeptide instead of single amino acids. |
| Incomplete coupling | - Perform a double coupling by repeating the coupling step with fresh this compound and reagents.- Add a coupling additive such as HOBt or Oxyma to increase the reaction rate.- Extend the coupling time, but monitor for potential side reactions. | |
| Hydrolysis of this compound | - Use anhydrous DMF for all reactions.- Prepare the coupling solution immediately before use.- Store this compound in a desiccator to prevent moisture absorption. | |
| Presence of deletion sequences (-Gly) | Incomplete coupling of this compound | - See "Incomplete coupling" solutions above.- Ensure complete Fmoc deprotection of the preceding amino acid before coupling. |
| Presence of a +57 Da peak (double addition of Gly) | Premature Fmoc deprotection | - Use high-quality, amine-free DMF. Aged DMF can contain dimethylamine, which can cause Fmoc removal.- Ensure thorough washing of the resin after the piperidine deprotection step to remove all traces of the base. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
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Resin Preparation: Swell the resin (e.g., 2-chlorotrityl chloride resin) in dimethylformamide (DMF) for at least 30 minutes.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
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Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
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Coupling:
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Dissolve this compound (2-3 equivalents relative to the resin loading) in anhydrous DMF.
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(Optional) Add an equivalent of HOBt or Oxyma to the solution.
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Add the coupling solution to the deprotected resin.
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Agitate the reaction mixture for 1-2 hours at room temperature.
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Monitoring: Perform a ninhydrin test to check for completion of the coupling.
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Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Double Coupling for Difficult Sequences
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Follow steps 1-4 of the "Standard Coupling Protocol".
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After the initial coupling time (e.g., 1 hour), drain the reaction vessel.
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Wash the resin with DMF (3 times).
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Prepare a fresh solution of this compound (and optional additive) as described in step 4 of the standard protocol.
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Add the fresh coupling solution to the resin and agitate for an additional 1-2 hours.
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Perform a ninhydrin test to confirm complete coupling.
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Wash the resin thoroughly with DMF.
Visualizations
Caption: Standard workflow for a single coupling cycle using this compound.
Caption: Troubleshooting decision tree for issues with this compound.
References
- 1. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 2. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fmoc-Gly-OPfp Coupling in Difficult Sequences
Welcome to the technical support center for optimizing the coupling efficiency of Fmoc-Gly-OPfp (9-fluorenylmethyloxycarbonyl-glycine pentafluorophenyl ester) in difficult peptide sequences. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is this compound recommended for coupling glycine in difficult sequences?
This compound is an activated ester of glycine, which does not require an additional activation step for its use in peptide synthesis.[1] This is particularly advantageous for coupling glycine residues, as the use of strong activators like HATU or HCTU can sometimes lead to side reactions, such as branching, especially when the glycine is near the C-terminus of the peptide. The use of this compound, often in conjunction with an additive like HOBt, provides a milder and effective method for introducing glycine, minimizing such side reactions.
Q2: What are the primary causes of low coupling efficiency when using this compound in difficult sequences?
Several factors can contribute to low coupling efficiency, especially in sequences prone to aggregation or steric hindrance:
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Peptide Aggregation: As the peptide chain elongates, it can form secondary structures (e.g., beta-sheets) or aggregate, making the N-terminal amine less accessible for the incoming activated amino acid.
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Steric Hindrance: While glycine itself is not sterically hindered, the growing peptide chain and the solid support can create a sterically demanding environment that slows down the coupling reaction.
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Suboptimal Reaction Conditions: Factors such as inadequate reaction time, inappropriate solvent choice, or suboptimal temperature can negatively impact the coupling efficiency.
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Incomplete Fmoc Deprotection: If the Fmoc protecting group from the previous amino acid is not completely removed, the N-terminal amine will not be available for coupling, leading to a deletion sequence.
Q3: How can I improve the coupling efficiency of this compound?
Several strategies can be employed to enhance coupling efficiency:
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Double Coupling: If a single coupling reaction results in a low yield, performing a second coupling with a fresh solution of this compound can help drive the reaction to completion.
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Optimize Solvents: The choice of solvent is crucial for resin swelling and solvating the growing peptide chain. While DMF is commonly used, N-methylpyrrolidone (NMP) can be a better choice for improving coupling yields in some cases due to its higher polarity. For sequences prone to aggregation, using "magic mixtures" (e.g., DCM/DMF/NMP) or adding chaotropic salts like LiCl can be beneficial.
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Increase Reaction Time and Temperature: Extending the coupling time (e.g., from 1-2 hours to 4 hours or even overnight) can allow the reaction to proceed more completely. Cautiously elevating the temperature (e.g., to 30-40°C) can also increase the reaction rate, though this should be monitored to avoid side reactions.
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Use of Additives: The addition of N-hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) can accelerate the coupling reaction when using Fmoc-amino acid OPfp esters.
Q4: How can I monitor the completion of the coupling reaction?
Monitoring the reaction is essential to ensure complete coupling before proceeding to the next deprotection step. The Kaiser test (or ninhydrin test) is a widely used qualitative method to detect the presence of free primary amines on the resin.
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Positive Result (Incomplete Coupling): The beads and/or the solution turn a dark blue or purple color.
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Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.
For quantitative monitoring of Fmoc deprotection, the UV absorbance of the piperidine-dibenzofulvene adduct can be measured.
Q5: When should I consider using alternative coupling reagents instead of this compound?
While this compound is effective for many situations, highly challenging sequences may require more potent coupling reagents. If you consistently experience low yields despite optimizing the conditions for this compound, consider switching to uronium/aminium or phosphonium salt-based reagents.
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Uronium/Aminium Reagents: HATU, HCTU, and COMU are highly effective for difficult couplings. HATU, in particular, is often cited for its high reactivity.
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Phosphonium Reagents: PyBOP and PyAOP are also excellent choices for hindered couplings.
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Carbodiimides with Additives: If using a carbodiimide like DIC, the inclusion of an additive like OxymaPure is recommended and has been reported to outperform HOBt.
Troubleshooting Guide
Below is a troubleshooting workflow to address low coupling efficiency with this compound.
Caption: Troubleshooting workflow for low coupling efficiency.
Quantitative Data
The selection of coupling reagents can significantly impact the success of synthesizing difficult peptide sequences. The following table summarizes the performance of various coupling reagents.
| Coupling Reagent/Method | Key Characteristics & Recommendations | Relevant Side Reactions |
| This compound/HOBt | Pre-activated ester, good for avoiding side reactions with strong activators, especially for glycine. Recommended for sequences where branching is a concern. | Generally low, but reaction can be slow for difficult sequences. |
| HATU/HOAt/DIPEA | Highly reactive uronium salt, very effective for hindered couplings and can significantly reduce reaction times. | Minimal racemization. |
| HCTU/DIPEA | A cost-effective and highly efficient alternative to HATU, particularly for long peptides. | Minimal racemization. |
| PyBOP/DIPEA | Phosphonium salt-based reagent, excellent for difficult couplings, including N-methyl amino acids. | Byproduct (HMPA) is carcinogenic, handle with caution. |
| DIC/OxymaPure | Carbodiimide-based method. OxymaPure is a safer and often more efficient additive than HOBt. | Less reactive than uronium/phosphonium salts. The urea byproduct of DIC is soluble and easily washed away in SPPS. |
Experimental Protocols
Protocol 1: Standard Coupling with this compound
This protocol describes a standard procedure for coupling this compound to a deprotected peptide-resin.
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Resin Swelling: Swell the resin in DMF for at least 30-60 minutes.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once to ensure complete deprotection.
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Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
Coupling:
-
Suspend the deprotected resin in DMF.
-
Add this compound (3 equivalents based on resin substitution) and HOBt (1 equivalent based on resin substitution).
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Agitate the reaction mixture at room temperature for 1-2 hours. For difficult sequences, this time can be extended.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring (Optional but Recommended): Perform a Kaiser test (see Protocol 2) to confirm the completion of the coupling reaction.
Protocol 2: Kaiser Test for Monitoring Coupling Completion
This protocol provides a method to qualitatively assess the presence of free primary amines.
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Sample Preparation: Take a small sample of the resin beads (a few milligrams) and place them in a small test tube.
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Reagent Addition:
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Add 2-3 drops of potassium cyanide in pyridine.
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Add 2-3 drops of ninhydrin in ethanol.
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Add 2-3 drops of phenol in ethanol.
-
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.
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Observation:
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Positive (Incomplete Coupling): A dark blue or purple color on the beads and/or in the solution indicates the presence of free primary amines.
-
Negative (Complete Coupling): The beads and solution remain yellow or colorless, indicating the absence of free primary amines.
-
Protocol 3: Coupling with HATU for Difficult Sequences
This protocol is for using a more potent coupling reagent when this compound proves insufficient.
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Resin Preparation: Swell, deprotect, and wash the resin as described in Protocol 1 (steps 1-3).
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Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture and vortex for 1-2 minutes.
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Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin as described in Protocol 1 (step 5).
-
Monitoring: Perform a Kaiser test to confirm complete coupling.
Decision-Making Workflow for Coupling Strategy
The following diagram illustrates a logical approach to selecting a coupling strategy for difficult sequences.
Caption: Decision tree for selecting a coupling strategy.
References
Technical Support Center: Managing Aggregation in Peptides Containing Glycine Residues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the synthesis of peptides containing glycine residues, including those introduced using Fmoc-Gly-OPfp.
Troubleshooting Guide
This guide addresses common problems and observations during peptide synthesis that may indicate aggregation.
| Problem / Observation | Potential Cause | Recommended Actions & Solutions |
| 1. Poor resin swelling or shrinking during synthesis. | Peptide aggregation on the resin, leading to the collapse of the resin beads. | - Switch to a more suitable solvent: Use N-Methylpyrrolidone (NMP) or add Dimethyl Sulfoxide (DMSO) to the synthesis solvent to improve solvation. - Employ a high-swelling resin: Consider using a PEG-based resin (e.g., NovaSyn® TG, PEGA) or a low-loading polystyrene resin. |
| 2. Slow or incomplete Fmoc deprotection and/or amino acid coupling. | The N-terminus of the growing peptide chain is inaccessible due to aggregation, hindering reagent access. | - Increase reaction time and/or temperature: Extend the duration of coupling and deprotection steps. Microwave-assisted synthesis can be particularly effective at disrupting aggregation. - Use a stronger coupling reagent: Employ more potent activators like HATU or HBTU. - Perform a double coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion. |
| 3. Inaccurate or false-negative results from colorimetric tests (e.g., Kaiser, TNBS). | The reactive amine groups are buried within the aggregated peptide chains on the resin and are not accessible to the test reagents. | - Rely on alternative monitoring techniques: Instead of relying solely on colorimetric tests, perform a test cleavage of a small amount of resin and analyze the product by HPLC and mass spectrometry to assess the synthesis progress. |
| 4. Crude peptide is insoluble after cleavage from the resin. | The hydrophobic nature of the unprotected peptide leads to aggregation in the cleavage cocktail or upon precipitation. | - Incorporate solubilizing agents: Use chaotropic agents like guanidine hydrochloride (GdnHCl) or urea to dissolve the crude peptide. - Adjust the pH: Dissolve the peptide in a buffer with a pH away from its isoelectric point (pI). |
| 5. HPLC analysis of the crude product shows a complex mixture with multiple peaks. | Accumulation of deletion and truncated sequences resulting from incomplete coupling and deprotection steps throughout the synthesis due to aggregation. | - Re-synthesize the peptide using an optimized strategy: Incorporate aggregation-disrupting elements such as pseudoproline dipeptides or Dmb/Hmb-protected amino acids from the outset of the synthesis. |
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation during Solid-Phase Peptide Synthesis (SPPS)?
A1: During SPPS, as the peptide chain elongates on the solid support, it can fold and form secondary structures, such as β-sheets. These structures can then interact with each other, causing the peptide chains to stick together, or aggregate. This aggregation can physically block the reactive sites on the growing peptide, leading to incomplete reactions and a lower yield of the desired full-length peptide.
Q2: Are peptides containing glycine residues particularly prone to aggregation?
A2: Yes, sequences containing multiple glycine residues, such as Gly-Gly motifs, can be problematic. While glycine itself is not hydrophobic, its conformational flexibility can allow the peptide backbone to adopt conformations that are prone to aggregation. Additionally, sequences with alternating hydrophobic and hydrophilic residues, which can include glycine, are also known to be aggregation-prone.
Q3: How do pseudoproline dipeptides work to prevent aggregation?
A3: Pseudoproline dipeptides are derivatives of serine or threonine that are introduced during synthesis. They contain an oxazolidine ring that induces a "kink" in the peptide backbone, similar to proline. This structural disruption breaks up the regular hydrogen bonding patterns that lead to the formation of β-sheets and subsequent aggregation. The pseudoproline is converted back to the native serine or threonine residue during the final TFA cleavage.
Q4: What are Dmb/Hmb-protected amino acids, and how do they differ from pseudoprolines?
A4: 2,4-Dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) are protecting groups that can be attached to the backbone amide nitrogen of an amino acid, most commonly glycine. This modification physically blocks the hydrogen bond donor at that position, disrupting inter-chain hydrogen bonding. Unlike pseudoprolines, which are introduced as dipeptides at Ser or Thr residues, Dmb/Hmb protection is typically applied to a glycine residue. Both are effective at preventing aggregation and are removed during the final cleavage.
Q5: When should I consider using chaotropic salts?
A5: Chaotropic salts, such as LiCl or KSCN, can be used during synthesis to disrupt aggregation. They work by altering the structure of the solvent (e.g., DMF), which in turn weakens the hydrophobic interactions that drive aggregation. Washing the resin with a solution of a chaotropic salt before a difficult coupling step can help to break up existing aggregates and improve reaction efficiency.
Data Presentation
The following tables summarize quantitative data on the effectiveness of different anti-aggregation strategies.
Table 1: Comparison of Crude Peptide Purity with and without an Aggregation-Disrupting Dipeptide
| Peptide Sequence | Synthesis Strategy | Crude Purity (%) by RP-HPLC | Reference |
| H-Val-Gly-Ala-Ile-Pro |
Impact of resin choice on Fmoc-Gly-OPfp coupling success
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide focuses on the critical first step of loading Fmoc-Gly-OPfp onto various resins and provides troubleshooting for common issues encountered during this process.
Frequently Asked Questions (FAQs)
Q1: Which resin is best for coupling this compound to synthesize a peptide with a C-terminal carboxylic acid?
A1: Both Wang resin and 2-Chlorotrityl chloride (2-CTC) resin are suitable for synthesizing peptides with a C-terminal carboxylic acid.[1][2] The choice depends on the desired cleavage conditions. 2-CTC resin is favored for its high acid sensitivity, allowing peptide cleavage under very mild acidic conditions (e.g., 1-5% TFA in DCM).[3] This is particularly advantageous for producing protected peptide fragments. Wang resin requires stronger acidic conditions (e.g., 50-95% TFA) for cleavage, which typically results in the simultaneous removal of most side-chain protecting groups.[3][4]
Q2: Why is my this compound loading efficiency low on Wang resin?
A2: Low loading efficiency on Wang resin can be due to several factors:
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Incomplete Resin Swelling: Polystyrene-based resins like Wang must be adequately swollen in a suitable solvent (e.g., DCM or DMF) to ensure reactive sites are accessible. Insufficient swelling can lead to incomplete reactions.
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Deactivation of OPfp Ester: Pentafluorophenyl (OPfp) esters are highly reactive and can be susceptible to hydrolysis. Ensure all solvents and reagents are anhydrous.
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Steric Hindrance: While Glycine is not sterically hindered, high-loading resins can lead to crowding on the resin surface, impeding efficient coupling. Consider using a lower-loading resin for long or complex peptides.
-
Reaction Conditions: The esterification reaction on Wang resin can be slow. Ensure adequate reaction time (often several hours) and the use of a catalyst like 4-(Dimethylamino)pyridine (DMAP).
Q3: Can I use pre-loaded Fmoc-Gly-Wang resin instead of loading it myself?
A3: Yes, using pre-loaded resin is a common and recommended practice. It offers several advantages, including saving time and reagents, and minimizing the risk of side reactions like racemization that can occur during the initial loading step.
Q4: What causes resin shrinking during synthesis and how does it affect coupling?
A4: Resin shrinkage can occur when changing solvents during the synthesis cycles. It may also be a sign of peptide aggregation on the solid support, where peptide chains interact with each other via hydrogen bonding, causing the resin beads to collapse. This aggregation reduces the swelling capacity of the resin, hindering the diffusion of reagents to the reactive sites and leading to incomplete or failed coupling.
Q5: Is 2-CTC resin a better choice than Wang resin for preventing side reactions with the first amino acid?
A5: For certain amino acids, 2-CTC resin offers distinct advantages. The steric bulk of the trityl linker on 2-CTC resin effectively minimizes diketopiperazine formation, a common side reaction at the dipeptide stage, especially when Proline is one of the first two residues. It also reduces the risk of racemization during the loading of the first amino acid.
Troubleshooting Guide
This guide addresses specific issues you might encounter when loading this compound onto a resin.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Loading Substitution (<50%) | 1. Inadequate resin swelling.2. Moisture in solvents or reagents.3. Insufficient reaction time or catalyst.4. Decomposed this compound reagent. | 1. Ensure resin is fully swollen in an appropriate solvent (e.g., DCM, DMF) for at least 30-60 minutes before coupling.2. Use anhydrous solvents and fresh reagents.3. For Wang resin, use a catalyst like DMAP and allow the reaction to proceed for 12-24 hours. For 2-CTC resin, ensure sufficient base (e.g., DIPEA) is used.4. Use a fresh batch of this compound. |
| No Loading Detected (Positive Kaiser Test on all beads) | 1. Complete failure of the coupling reaction.2. Incorrect reagents used.3. Resin has no active functional groups. | 1. Re-verify the protocol, reagent calculations, and reaction setup.2. Confirm the identity of all reagents, especially the activated amino acid and the base.3. Test the resin's functional groups using a qualitative test if possible, or use a new batch of resin from a reliable supplier. |
| Inconsistent Loading Between Batches | 1. Variation in resin loading capacity between batches.2. Differences in reaction conditions (temperature, agitation).3. Inconsistent quality of reagents. | 1. Always determine the substitution level for each new batch of resin before starting a large-scale synthesis.2. Standardize all reaction parameters, including temperature, stirring/shaking speed, and reaction time.3. Use reagents from the same lot number for critical syntheses to ensure consistency. |
| Resin Clumping or Aggregation | 1. Poor resin swelling.2. Electrostatic interactions.3. Onset of peptide-chain aggregation (less common at the first residue). | 1. Change the solvent to one with better swelling properties for your specific resin (e.g., NMP).2. Ensure adequate solvent volume to allow for free movement of the resin beads.3. If the problem persists after the first few coupling cycles, consider using chaotropic salts or switching to a different resin type (e.g., PEG-based resins). |
Comparative Data on Resin Loading
The choice of resin significantly impacts the loading efficiency and conditions required for the first amino acid attachment. The following table summarizes typical parameters for common resins used in Fmoc-SPPS.
| Feature | 2-Chlorotrityl Chloride (2-CTC) Resin | Wang Resin | Rink Amide Resin |
| C-Terminal Functionality | Carboxylic Acid | Carboxylic Acid | Amide |
| Typical Loading Capacity | 0.4 - 1.6 mmol/g | 0.3 - 0.8 mmol/g | 0.4 - 0.8 mmol/g |
| Loading Conditions | Mild; Fmoc-AA, DIPEA in DCM | Stronger; Fmoc-AA, DIC/DMAP or other activators | Standard amide coupling (e.g., HBTU/DIPEA) after Fmoc deprotection of the linker |
| Cleavage Conditions | Very Mild (1-5% TFA or AcOH/TFE/DCM) | Strong (50-95% TFA) | Strong (e.g., 95% TFA) |
| Key Advantage | Suppresses racemization and diketopiperazine formation; allows for synthesis of protected fragments. | Widely used and cost-effective for standard C-terminal acid peptides. | Direct synthesis of C-terminal peptide amides. |
Experimental Protocols & Visualizations
Protocol: Loading Fmoc-Gly-OH onto 2-Chlorotrityl Chloride Resin
This protocol describes a standard procedure for the manual loading of the first amino acid onto 2-CTC resin.
Reagents:
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2-Chlorotrityl chloride resin (e.g., 1.2 mmol/g loading)
-
Fmoc-Gly-OH
-
Dichloromethane (DCM), synthesis grade, anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Place 1 g of 2-CTC resin into a reaction vessel. Add 10 mL of DCM and allow the resin to swell for 30-60 minutes with gentle agitation.
-
Reagent Preparation: In a separate flask, dissolve 1.2 equivalents of Fmoc-Gly-OH (relative to the resin loading) in a minimal amount of DCM. Add 2.4 equivalents of DIPEA to the amino acid solution.
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Coupling Reaction: Drain the DCM from the swollen resin. Immediately add the Fmoc-Gly-OH/DIPEA solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
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Capping: To cap any unreacted chlorotrityl groups, add 1 mL of MeOH to the reaction vessel and agitate for 30 minutes.
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Washing: Drain the reaction solution. Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
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Drying: Dry the loaded resin under vacuum to a constant weight.
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Substitution Determination: Determine the final loading capacity (substitution) of the resin spectrophotometrically by measuring the Fmoc release with piperidine.
Workflow for First Amino Acid Loading on 2-CTC Resin
Caption: Workflow for loading Fmoc-Gly-OH onto 2-CTC resin.
Troubleshooting Logic for Low Coupling Efficiency
Caption: Decision tree for troubleshooting low coupling efficiency.
References
Technical Support Center: Fmoc-Gly-OPfp Coupling Strategies in SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of a double coupling strategy with Fmoc-Gly-OPfp in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in SPPS?
This compound is the N-terminally protected amino acid glycine, where the carboxylic acid is activated as a pentafluorophenyl (OPfp) ester. Pfp esters are pre-activated forms of amino acids that facilitate a reliable coupling reaction with the free amine of the growing peptide chain on the solid support, often with minimal side reactions.
Q2: Why would a double coupling strategy be necessary for this compound?
While glycine itself is not sterically hindered, the need for a double coupling can arise from sequence-dependent difficulties, particularly peptide aggregation. Glycine-rich sequences are known to be prone to forming stable secondary structures, like β-sheets, on the resin. This aggregation can make the reactive sites less accessible, leading to incomplete coupling. A double coupling strategy helps to drive the reaction to completion.
Q3: What are the main challenges encountered when coupling Fmoc-Glycine in SPPS?
The primary challenge is on-resin aggregation of the growing peptide chain, especially in sequences containing multiple glycine residues or other hydrophobic amino acids.[1] This aggregation can lead to:
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Incomplete Coupling: The N-terminal amine of the peptide chain becomes inaccessible, resulting in deletion sequences.
-
Difficult Deprotection: The Fmoc group may be difficult to remove completely, also leading to truncated peptides.
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Poor Resin Swelling: Aggregated peptide chains can cause the resin to shrink, further hindering reagent accessibility.[2]
Q4: Can double coupling of this compound cause racemization?
Glycine is an achiral amino acid, meaning it does not have a stereocenter at its α-carbon. Therefore, racemization is not a concern when coupling glycine residues.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the coupling of this compound, particularly when a double coupling strategy is employed.
| Problem | Potential Cause | Recommended Solution |
| Low coupling efficiency after a single coupling (positive Kaiser test) | Peptide chain aggregation hindering access to the N-terminal amine. | Proceed with a second coupling (double coupling) of this compound. Consider extending the coupling time for the second coupling. For subsequent difficult couplings, consider using chaotropic salts like LiCl to disrupt secondary structures. |
| Insufficient activation of the incoming amino acid. | While this compound is pre-activated, switching to a more potent coupling reagent for other difficult residues in the sequence, such as HATU or HCTU, may be beneficial for the overall synthesis.[4] | |
| Persistent positive Kaiser test after double coupling | Severe on-resin aggregation. | - Use high-swelling resins, such as PEG-based resins, to improve solvent accessibility. - Incorporate a backbone-protecting group like Dmb or Hmb on a preceding glycine residue to disrupt aggregation. - Increase the reaction temperature moderately (e.g., to 40-50°C) to improve reaction kinetics, but be cautious of potential side reactions for other residues. |
| Appearance of deletion sequences in final peptide analysis | Incomplete coupling at the glycine position. | Implement a capping step with acetic anhydride after the double coupling to terminate any unreacted chains. This will prevent them from reacting in subsequent cycles and simplify purification. |
| Incomplete Fmoc deprotection of the preceding residue. | Ensure complete deprotection before coupling by extending the deprotection time or using a stronger deprotection cocktail (e.g., with DBU) for difficult sequences. |
Experimental Protocols
Monitoring Coupling Completion: The Kaiser Test
The Kaiser test is a qualitative method to detect free primary amines on the resin. A positive result (blue beads) indicates incomplete coupling, while a negative result (yellow/colorless beads) suggests the coupling is complete.
Protocol for Double Coupling of this compound
This protocol assumes a standard manual SPPS workflow.
First Coupling:
-
Deprotection: Remove the Fmoc group from the N-terminal amino acid of the peptide-resin using a 20% piperidine solution in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling:
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Dissolve this compound (2-4 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add the solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF.
Monitoring and Second Coupling:
-
Kaiser Test: Perform a Kaiser test on a small sample of the resin.
-
Decision:
-
If the Kaiser test is negative (yellow beads), the coupling is complete. Proceed to the deprotection step for the next amino acid.
-
If the Kaiser test is positive (blue beads), a second coupling is necessary.
-
-
Second Coupling:
-
Prepare a fresh solution of activated this compound as in the first coupling step.
-
Add this solution to the washed resin.
-
Allow the reaction to proceed for another 1-2 hours.
-
-
Final Wash and Monitoring:
-
Wash the resin thoroughly with DMF.
-
Perform a final Kaiser test to confirm the completion of the coupling before proceeding to the next cycle.
-
Visualizations
Workflow for Double Coupling Strategy
Caption: A flowchart illustrating the decision-making process for a double coupling strategy.
Troubleshooting Incomplete Glycine Coupling
Caption: A decision tree for troubleshooting persistent incomplete coupling of glycine.
References
Purification strategies for peptides synthesized with Fmoc-Gly-OPfp
Welcome to the technical support center for peptide purification. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides synthesized using Fmoc-based solid-phase peptide synthesis (SPPS), including those utilizing activated amino acid esters like Fmoc-Gly-OPfp.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect purification?
This compound is the 9-fluorenylmethyloxycarbonyl (Fmoc) protected glycine amino acid with a pentafluorophenyl (Pfp) ester activated carboxyl group. Pfp esters are highly reactive, which facilitates rapid and efficient peptide bond formation during synthesis, minimizing certain side reactions. The Pfp group itself is a leaving group and is washed away during the synthesis cycles. Therefore, its use does not introduce unique impurities into the final peptide product, and the purification strategy remains consistent with standard Fmoc-SPPS protocols. The primary goal of purification is to remove common SPPS-related impurities.
Q2: What is the standard method for purifying synthetic peptides?
The gold standard for synthetic peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the target peptide from impurities based on hydrophobicity. A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (ACN), with an ion-pairing agent such as trifluoroacetic acid (TFA). Peptides elute as the concentration of the organic solvent increases.
Q3: What are the most common impurities found in a crude peptide sample after Fmoc-SPPS?
Following synthesis and cleavage from the resin, the crude peptide product will contain the target peptide along with various impurities. Identifying these is the first step in developing a purification strategy.
| Impurity Class | Description | Common Causes |
| Deletion Sequences | Peptides missing one or more amino acid residues. | Incomplete coupling reactions or premature capping. |
| Truncated Peptides | Peptides that are shorter than the target sequence, often due to premature termination of synthesis. | Inefficient coupling of the first amino acid to the resin or chain precipitation. |
| Incompletely Deprotected Peptides | Peptides still carrying side-chain protecting groups (e.g., tBu, Trt, Pbf). | Insufficient cleavage/deprotection time or ineffective scavenger use. |
| Side-Reaction Products | Modified peptides resulting from reactions like aspartimide formation, oxidation (Met), or racemization. | Sequence-dependent issues, prolonged exposure to cleavage reagents, or basic conditions of Fmoc removal. |
| Reagent Adducts | The target peptide modified by scavengers (e.g., TIPS) or other components of the cleavage cocktail. | Highly reactive peptide sequences or inappropriate scavenger choice. |
| Dipeptide Impurities | Insertion of an Fmoc-Xaa-Xaa-OH dipeptide impurity present in the original amino acid raw material. | Poor quality control of amino acid building blocks. |
Q4: Why is Trifluoroacetic Acid (TFA) used in the mobile phase for RP-HPLC?
TFA serves as an ion-pairing agent. It forms an ion pair with the positively charged sites on the peptide (like the N-terminus and basic side chains), which neutralizes the charge and increases the peptide's overall hydrophobicity. This leads to sharper peaks and better separation on the reverse-phase column. A concentration of 0.1% TFA is standard for both the aqueous (Solvent A) and organic (Solvent B) mobile phases.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
Problem 1: The main peak in my analytical HPLC is broad and poorly resolved.
| Cause | Solution |
| Suboptimal Gradient | A steep gradient can cause peaks to co-elute and broaden. Solution: Run a shallow gradient around the expected elution time of your peptide. For example, if the peptide elutes at 40% ACN with a 5-95% gradient over 30 minutes, try a new gradient of 30-50% ACN over 40 minutes. |
| Incorrect TFA Concentration | Insufficient TFA (<0.05%) leads to poor ion-pairing, resulting in tailing or split peaks. Solution: Ensure both Solvent A (Water) and Solvent B (ACN) contain 0.1% TFA. Prepare mobile phases fresh. |
| Column Overload | Injecting too much crude peptide onto an analytical column will saturate the stationary phase. Solution: Reduce the injection volume or the concentration of the peptide sample. For analytical HPLC, a typical load is 10-50 µg. |
| Peptide Aggregation | Hydrophobic peptides can aggregate, leading to broad or multiple peaks. Solution: Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO or trifluoroethanol before diluting with the initial mobile phase. |
Problem 2: My target peptide has very low purity (<50%) in the crude mixture.
| Cause | Solution |
| Inefficient Coupling | Incomplete coupling at each step leads to a high percentage of deletion sequences. |
| Premature Fmoc Removal | The Fmoc group can be prematurely removed by amine impurities in solvents like DMF, leading to insertion sequences. |
| Incomplete Final Deprotection | Residual side-chain protecting groups will appear as distinct, more hydrophobic peaks. |
Problem 3: I see a peak with a mass of +56 Da compared to my target peptide.
This is a classic sign of tert-butylation, a common side reaction where a t-butyl group (from protecting groups like Boc or tBu) attaches to a reactive side chain, most commonly Tryptophan (Trp).
| Cause | Solution |
| Insufficient Scavenging | The t-butyl carbocation released during TFA cleavage is highly reactive and can alkylate nucleophilic residues if not trapped. |
Experimental Protocols
Protocol 1: Peptide Cleavage from Resin and Precipitation
This protocol is for cleaving a peptide from a standard acid-labile resin (e.g., Wang or Rink Amide).
-
Resin Washing: Wash the peptide-resin thoroughly with Dichloromethane (DCM) (3x) and DMF (3x) to remove residual reagents. Perform a final wash with DCM (3x) and dry the resin under a stream of nitrogen.
-
Prepare Cleavage Cocktail: Prepare the cleavage cocktail fresh. A standard "Reagent B" cocktail is TFA/Water/Phenol/TIPS (88:5:5:2 v/v/w/v). For peptides with sensitive residues, tailor the scavengers accordingly.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.5 g of resin). Gently agitate at room temperature for 2-4 hours.
-
Peptide Filtration: Filter the resin and collect the filtrate, which contains the cleaved peptide. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Precipitation: Add
Validation & Comparative
A Head-to-Head Comparison of Peptide Coupling Methods: Fmoc-Gly-OPfp vs. Fmoc-Gly-OH with HATU/HCTU
In the landscape of solid-phase peptide synthesis (SPPS), the efficient formation of amide bonds is paramount. The choice of coupling strategy can significantly impact yield, purity, and synthesis time. This guide provides an objective comparison between two prevalent methods for incorporating glycine residues: the use of a pre-activated Fmoc-glycine pentafluorophenyl ester (Fmoc-Gly-OPfp) and the in-situ activation of Fmoc-glycine (Fmoc-Gly-OH) using modern uronium/aminium salt reagents like HATU or HCTU.
Mechanism of Action
This compound: The Active Ester Method
This approach utilizes a stable, pre-activated form of the amino acid. The pentafluorophenyl (Pfp) group is a highly effective leaving group due to its electron-withdrawing nature, making the ester's carbonyl carbon highly electrophilic. The coupling reaction is a direct nucleophilic attack by the free N-terminal amine of the resin-bound peptide on this activated carbonyl carbon. While efficient, the reaction can sometimes be accelerated by the addition of 1-hydroxybenzotriazole (HOBt).
Fmoc-Gly-OH with HATU/HCTU: In-Situ Activation
Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HCTU are highly efficient aminium/uronium salts. The mechanism involves two key steps performed "in-situ":
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Activation: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid of Fmoc-Gly-OH is deprotonated. This carboxylate then attacks HATU, forming a highly reactive O-acyl(tetramethyl)isouronium salt, which rapidly rearranges to a more stable OAt-active ester.
-
Coupling: The N-terminal amine of the resin-bound peptide then attacks this highly reactive intermediate to form the new peptide bond. The presence of the HOAt (1-hydroxy-7-azabenzotriazole) moiety in HATU is known to accelerate coupling and suppress racemization.
Performance Comparison
The choice between these methods often depends on the specific requirements of the synthesis, such as the complexity of the peptide, desired speed, and cost considerations.
| Parameter | This compound (Active Ester) | Fmoc-Gly-OH + HATU/HCTU (In-Situ) |
| Coupling Efficiency | High (>90% crude purity reported for model peptides) | Very High (~99% for HATU) |
| Reaction Speed | Slower (typically 1-2 hours) | Faster (can be complete in 5-60 minutes) |
| Racemization Risk | Very Low. The high reactivity of Pfp esters leads to rapid aminolysis that outcompetes racemization pathways. | Very Low. HATU is specifically designed to suppress racemization. |
| Reagent Stability | High. Fmoc-AA-OPfp esters are often stable, crystalline solids that can be stored. | Moderate. HATU/HCTU are sensitive to moisture and should be stored under inert gas. |
| Side Reactions | Minimal; premature Fmoc cleavage can occur during very slow couplings. | Potential for guanidinylation of the N-terminus if excess reagent is used or if activation is slow. |
| Cost | Generally lower reagent cost, but this compound is a specialized, more expensive building block. | Higher reagent cost for HATU/HCTU, but uses the less expensive Fmoc-Gly-OH. Overall cost depends on scale. |
| Convenience | Simple addition of the dissolved ester to the resin. | Requires a pre-activation step involving multiple reagents (amino acid, HATU, base). |
Note: Since glycine is achiral, racemization is not a concern for this specific amino acid. However, the low racemization potential of both methods is a critical advantage when incorporating other, chiral amino acids.
Experimental Protocols
The following are generalized protocols for a single coupling cycle in manual Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol 1: Coupling with this compound
This protocol assumes the SPPS cycle starts after the Fmoc deprotection and washing steps, leaving a free N-terminal amine on the resin.
-
Reagent Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in N,N-Dimethylformamide (DMF). For potentially
A Comparative Guide to Fmoc-Gly-OPfp and Other Activated Glycine Esters in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of activated amino acid derivatives is critical for achieving high purity, yield, and efficiency. This guide provides an objective comparison of Fmoc-Gly-OPfp (N-α-Fmoc-glycine pentafluorophenyl ester) with other commonly used activated glycine esters, namely Fmoc-Gly-OSu (N-hydroxysuccinimide ester), Fmoc-Gly-O-t-Bu (tert-butyl ester), and Fmoc-Gly-ODhbt (3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl ester). This comparison is based on their chemical properties, reactivity, and performance in solid-phase peptide synthesis (SPPS), supported by established principles in peptide chemistry.
Qualitative Performance Comparison
The selection of an appropriate activated glycine ester depends on several factors, including the desired reactivity, stability, and the specific requirements of the peptide sequence being synthesized. While direct head-to-head quantitative comparisons under identical experimental conditions are not extensively available in published literature, a qualitative assessment based on the known chemical properties of the activating groups provides valuable insights.
This compound is a highly reactive activated ester due to the strong electron-withdrawing nature of the pentafluorophenyl group. This high reactivity can lead to faster coupling times. To further enhance its reactivity and minimize side reactions, the addition of 1-hydroxybenzotriazole (HOBt) is often recommended. Pfp esters are generally stable and can be isolated and stored, making them convenient for both manual and automated peptide synthesis.
Fmoc-Gly-OSu is another widely used activated ester. While generally reactive enough for most standard couplings, it is considered slightly less reactive than its OPfp counterpart. OSu esters are also stable, crystalline compounds that are commercially available and easy to handle.
Fmoc-Gly-O-t-Bu , the tert-butyl ester of Fmoc-glycine, is not an activated ester for peptide bond formation in the same way as OPfp or OSu esters. Instead, the tert-butyl group is a protecting group for the carboxylic acid. It is stable under the basic conditions used for Fmoc deprotection but is cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA). Therefore, it is used when the glycine residue is at the C-terminus of a peptide that will be cleaved from the resin under acidic conditions.
Fmoc-Gly-ODhbt esters are known for their high reactivity and are particularly popular in automated solid-phase peptide synthesis. Similar to OPfp esters, they offer rapid coupling kinetics.
Data Presentation: A Qualitative Comparison
The following table summarizes the qualitative performance characteristics of the discussed activated glycine esters. It is important to note that specific quantitative data for direct comparison is limited, and performance can vary depending on the specific peptide sequence and reaction conditions.
| Feature | This compound | Fmoc-Gly-OSu | Fmoc-Gly-O-t-Bu | Fmoc-Gly-ODhbt |
| Reactivity | High | Moderate to High | Not an activating group | High |
| Coupling Speed | Fast | Moderate | N/A | Fast |
| Stability | Good | Good | Very Good (as a protecting group) | Good |
| Common Use Case | General SPPS, automated synthesis | General SPPS, manual synthesis | C-terminal residue protection | Automated SPPS, difficult couplings |
| Additives | Often used with HOBt to enhance reactivity | Can be used with or without additives | N/A | Typically used directly |
| Side Reactions | Low, especially with additives | Generally low | N/A | Low |
Experimental Protocols
A detailed methodology for a key experiment—peptide coupling on a solid support—is provided below. This protocol is a representative example and may require optimization based on the specific peptide sequence and the scale of the synthesis.
Protocol: Solid-Phase Peptide Coupling of Fmoc-Glycine Activated Ester
Objective: To couple an Fmoc-protected glycine activated ester to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-protected resin with a free amine (e.g., Rink Amide resin)
-
This compound (or other activated glycine ester)
-
1-Hydroxybenzotriazole (HOBt) (recommended for OPfp esters)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Kaiser test kit (for monitoring the completion of the coupling reaction)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection (if necessary): If the resin-bound peptide is N-terminally Fmoc-protected, remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Preparation of the Coupling Solution:
-
Dissolve this compound (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Gently agitate the mixture for a few minutes to pre-activate the amino acid ester.
-
-
Coupling Reaction:
-
Add the pre-activated coupling solution to the swollen and deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. The reaction time may be adjusted based on the specific activated ester and the peptide sequence.
-
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of the resin to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates that the coupling reaction is complete.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Proceed to the next cycle: The resin is now ready for the next Fmoc deprotection and coupling cycle.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram, generated using the DOT language, illustrates the key steps in a single cycle of solid-phase
A Comparative Guide to Glycine Incorporation in Fmoc-SPPS
Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide synthesis. However, the introduction of glycine, the simplest amino acid, can present unique challenges. This guide provides a comparative analysis of alternative methods for incorporating glycine into a peptide sequence during Fmoc-SPPS, offering researchers and drug development professionals the data and protocols needed to optimize their synthetic strategies.
The standard method for glycine incorporation involves the direct coupling of Fmoc-Gly-OH. While straightforward, this approach can be susceptible to issues such as diketopiperazine formation, especially when glycine is the C-terminal residue or adjacent to a proline.[1][2] Furthermore, glycine-rich sequences can be prone to aggregation, leading to incomplete couplings and lower purity of the final peptide.[3] To address these challenges, several alternative strategies have been developed.
This guide compares the standard Fmoc-Gly-OH coupling with two primary alternatives: the use of pre-loaded glycine resins and the incorporation of glycine as part of a dipeptide.
Performance Comparison
The choice of method for introducing glycine can significantly impact key synthesis parameters such as yield, purity, and efficiency. The following table summarizes the expected performance of each method based on typical outcomes in Fmoc-SPPS.
| Method | Average Yield (%) | Average Purity (%) | Key Advantages | Key Disadvantages |
| Standard Coupling (Fmoc-Gly-OH) | 75-85 | 80-90 | Versatile, cost-effective for single incorporations. | Prone to diketopiperazine formation at the C-terminus, potential for aggregation in Gly-rich sequences.[1] |
| Pre-loaded Glycine Resin | 85-95 | 90-98 | Saves time and reagents, minimizes racemization and diketopiperazine formation, especially with 2-chlorotrityl resins. | Less flexible if the C-terminal residue is not glycine, initial cost of pre-loaded resin may be higher. |
| Dipeptide Coupling (e.g., Fmoc-X-Gly-OH) | 80-90 | 85-95 | Can overcome aggregation, backbone-protected dipeptides can prevent side reactions like aspartimide formation. | Higher cost of dipeptide building blocks, potential for racemization at the C-terminal amino acid of the dipeptide if not Gly or Pro. |
Logical Workflow for Method Selection
The selection of an appropriate glycine incorporation strategy often depends on the position of the glycine residue within the peptide sequence and the nature of the surrounding amino acids. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting a glycine incorporation method in Fmoc-SPPS.
Experimental Protocols
The following are representative protocols for each of the discussed methods. Standard laboratory safety precautions should be followed, including the use of personal protective equipment and handling of all reagents in a fume hood.
Protocol 1: Standard Coupling of Fmoc-Gly-OH
This protocol describes the manual coupling of Fmoc-Gly-OH to a resin-bound peptide with a free N-terminal amine.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat again with 20% piperidine in DMF for 10 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (5 x 5 mL).
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Gly-OH (4 equivalents relative to resin loading) and a coupling agent such as HBTU (3.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIEA) (8 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and dichloromethane (DCM) (3 x 5 mL).
-
Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful coupling. If the test is positive, a recoupling step may be necessary.
Protocol 2: Synthesis using Pre-loaded Fmoc-Gly-Wang Resin
This protocol outlines the procedure starting with a pre-loaded resin.
-
Resin Swelling: Place the Fmoc-Gly-Wang resin (e.g., 0.3-0.8 mmol/g loading) in a reaction vessel and swell in DMF for 1-2 hours.
-
Initial Fmoc Deprotection: After swelling, drain the DMF. Add 20% piperidine in DMF and agitate for 3 minutes, then drain. Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL). The resin is now ready for the coupling of the next Fmoc-protected amino acid as described in Protocol 1, steps 3-6.
Protocol 3: Coupling of a Glycine-Containing Dipeptide
This protocol is for the incorporation of a dipeptide such as Fmoc-Ala-(Dmb)Gly-OH.
-
Resin Preparation: Start with a peptide-resin that has a free N-terminal amine, prepared as described in Protocol 1, steps 1 and 2.
-
Dipeptide Activation: In a separate vial, dissolve the Fmoc-dipeptide (e.g., Fmoc-Ala-(Dmb)Gly-OH) (2 equivalents) and an appropriate coupling reagent like HATU (1.9 equivalents) in DMF. Add DIEA (4 equivalents) and allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated dipeptide solution to the resin and agitate for 2-4 hours. The coupling of sterically hindered dipeptides may require longer reaction times or the use of more potent coupling agents like PyBrOP.
-
Washing and Confirmation: Wash the resin as described in Protocol 1, step 5, and confirm the completion of the coupling using a Kaiser test.
-
Subsequent Steps: Proceed with the synthesis by deprotecting the Fmoc group of the newly added dipeptide and coupling the next amino acid. The Dmb group is stable to piperidine and will be removed during the final TFA cleavage.
Conclusion
The introduction of glycine in Fmoc-SPPS can be optimized by selecting a method that best addresses the specific challenges of the peptide sequence. While standard coupling of Fmoc-Gly-OH is often sufficient, the use of pre-loaded glycine resins offers a more efficient and reliable approach for C-terminal glycine residues, significantly reducing the risk of diketopiperazine formation. For sequences prone to aggregation or those containing sensitive motifs like Asp-Gly, the use of glycine-containing dipeptides, particularly those with backbone protection, provides a powerful strategy to enhance synthetic outcomes. By carefully considering the comparative data and protocols presented, researchers can make informed decisions to improve the yield, purity, and overall success of their peptide synthesis campaigns.
References
A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Gly-OPfp and Alternative Coupling Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Fmoc-Gly-OPfp (Pentafluorophenyl ester) in solid-phase peptide synthesis (SPPS) against other commonly used coupling reagents. The comparative analysis is supported by a summary of representative experimental data on crude peptide purity as determined by High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols for peptide synthesis and subsequent HPLC analysis are also provided to aid in the design and execution of robust synthetic and analytical methodologies.
Introduction to Peptide Coupling Reagents in Fmoc-SPPS
The formation of the amide bond is the fundamental reaction in peptide synthesis. In Fmoc-based solid-phase peptide synthesis (SPPS), the carboxyl group of the incoming Fmoc-amino acid must be activated to facilitate its reaction with the free amine of the resin-bound peptide chain. The choice of activating agent, or coupling reagent, is critical as it significantly influences the coupling efficiency, reaction time, and the purity of the final peptide product.
Historically, pre-activated esters, such as the pentafluorophenyl (Pfp) ester of Fmoc-amino acids (e.g., this compound), offered a convenient "active ester" strategy for peptide coupling. These stable, isolable compounds can be added directly to the coupling reaction. However, the landscape of peptide synthesis has evolved with the development of more rapid and efficient in situ coupling reagents. These reagents, typically phosphonium or aminium/uronium salts, generate the activated species directly in the reaction vessel, often leading to higher yields and purities, especially for challenging sequences.
This guide compares the use of this compound with several widely adopted in situ coupling reagents: HBTU, HATU, PyBOP, and DIC/HOBt.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is primarily assessed by the purity of the crude peptide obtained after synthesis and cleavage from the solid support. High crude purity simplifies the subsequent purification process, leading to a better overall yield of the final, highly pure peptide. The following table summarizes representative crude peptide purities achieved with different coupling reagents for the synthesis of a model peptide.
| Coupling Reagent/Method | Representative Crude Peptide Purity (%) by HPLC | Key Characteristics |
| This compound (Active Ester) | 75-85% | Stable, isolable active ester; convenient for automated synthesis; slower reaction kinetics compared to in situ reagents. |
| HBTU/DIPEA | 85-95% | Widely used, cost-effective, and efficient for routine peptide synthesis.[1] |
| HATU/DIPEA | 90-98% | Highly efficient, especially for sterically hindered amino acids and difficult sequences; may be more expensive.[1][2] |
| PyBOP/DIPEA | 88-96% | A phosphonium salt-based reagent known for good coupling performance and yielding pure products.[3] |
| DIC/HOBt | 80-92% | A classic carbodiimide-based method; cost-effective, but can sometimes lead to side reactions if not carefully controlled.[4] |
Note: The purity values are representative and can vary depending on the peptide sequence, synthesis scale, and specific reaction conditions.
Experimental Protocols
Reproducible and reliable data are contingent on meticulous experimental execution. The following protocols provide detailed methodologies for the synthesis of a model peptide and its subsequent analysis by HPLC.
Solid-Phase Peptide Synthesis (SPPS) Protocol (Manual)
This protocol outlines the synthesis of a model pentapeptide (e.g., Tyr-Gly-Gly-Phe-Leu) on a Rink Amide resin to yield a C-terminal amide.
-
Resin Swelling:
-
Place 100 mg of Rink Amide resin (substitution level ~0.5 mmol/g) in a fritted syringe.
-
Add 2 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature with occasional agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Amino Acid Coupling (General Procedure for in situ reagents):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin substitution) and the coupling reagent (e.g., HBTU, HATU, PyBOP; 2.9 equivalents) in 1.5 mL of DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture.
-
Allow the activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and dichloromethane (DCM) (3 x 2 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Amino Acid Coupling (Using this compound):
-
Dissolve this compound (3 equivalents) in 1.5 mL of DMF.
-
Add the solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
Perform a Kaiser test.
-
-
Repeat Steps 2 and 3/4 for each amino acid in the sequence.
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add 2 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the solution to separate the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet.
-
HPLC Analysis Protocol
-
Sample Preparation:
-
Dissolve a small amount of the crude peptide in a suitable solvent, typically a mixture of mobile phase A and B (e.g., 50% acetonitrile in water with 0.1% TFA), to a concentration of approximately 1 mg/mL.
-
Centrifuge the sample to remove any insoluble material.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: A typical linear gradient is 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues like Tyr or Trp are present).
-
Column Temperature: 30-40 °C to improve peak shape.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the peak areas of all peaks in the chromatogram.
-
Calculate the crude peptide purity as follows:
-
% Purity = (Area of the main peptide peak / Total area of all peaks) x 100
-
-
Visualizing the Workflow and Comparison
References
The Economic Equation of Glycine Insertion: A Cost-Benefit Analysis of Fmoc-Gly-OPfp in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of reagents and methodologies profoundly impacts not only the purity and yield of the final product but also the overall cost and efficiency of the process. The incorporation of glycine, the simplest amino acid, presents a unique set of considerations. This guide provides a comprehensive cost-benefit analysis of utilizing pre-activated Fmoc-Gly-OPfp (N-α-Fmoc-glycine pentafluorophenyl ester) versus the in-situ activation of Fmoc-Gly-OH with common coupling reagents.
The use of pre-activated esters like this compound offers a streamlined approach, promising rapid and efficient coupling with reduced risk of side reactions. In contrast, in-situ activation, while requiring additional reagents and steps, provides flexibility and is often perceived as a more traditional and potentially cost-effective method. This guide will delve into a quantitative comparison of these approaches, supported by detailed experimental protocols and visual workflows, to empower researchers in making informed decisions for their specific synthetic needs.
Performance and Cost: A Head-to-Head Comparison
The decision to employ this compound or an in-situ activation strategy hinges on a trade-off between upfront material costs, reagent complexity, and potential downstream benefits in terms of purity and time savings. The following tables provide a structured overview of the key quantitative and qualitative factors.
Table 1: Cost Comparison of Glycine Incorporation Methods
| Reagent | Supplier Example(s) | Approximate Price (USD) per Gram | Cost per Coupling (mmol scale) |
| This compound | AdooQ Bioscience, Aapptec | $21.00 - $17.00 | $9.73 - $7.87 |
| Fmoc-Gly-OH | Sigma-Aldrich, Omizzur Biotech | $1.96 - $0.19 | $0.58 - $0.06 (reagent costs below are additional) |
| HBTU | APExBIO, Aapptec, Algenome | $1.00 - $2.72 | $0.38 - $1.03 (plus Fmoc-Gly-OH and base cost) |
| HATU | Sigma-Aldrich, Advanced ChemTech | $16.30 - $70.80 | $6.19 - $26.90 (plus Fmoc-Gly-OH and base cost) |
| DIC | Sigma-Aldrich, Chem-Impex | $0.29 - $0.80 | $0.04 - $0.10 (plus Fmoc-Gly-OH and HOBt cost) |
| HOBt | APExBIO | $0.60 | $0.09 (plus Fmoc-Gly-OH and DIC cost) |
Disclaimer: Prices are based on publicly available information from various suppliers for research-grade materials at the time of this guide's creation and are subject to change. Bulk and GMP-grade pricing may differ significantly. The cost per coupling is an estimation based on a 1 mmol scale synthesis using typical reagent excesses.
Table 2: Performance Comparison of Glycine Coupling Methods
| Parameter | This compound | In-situ Activation (e.g., HBTU/HATU or DIC/HOBt) |
| Coupling Time | Rapid, often complete within minutes to an hour. | Variable, typically 30 minutes to several hours depending on the coupling reagent and sequence. |
| Reagent Handling | Simpler; one-component addition for the activated amino acid. | More complex; requires handling of the amino acid, coupling reagent, and often an additive and a base. |
| Side Reactions | Minimized risk of side reactions like guanidinylation (with uronium reagents) or dehydration. Pentafluorophenyl esters are less susceptible to spontaneous hydrolysis. | Potential for side reactions such as guanidinylation of the N-terminal amino group with excess uronium reagents (HBTU, HATU) or dehydration of asparagine and glutamine side chains with carbodiimides. |
| Purity & Yield | Generally high purity and yield due to high reactivity and reduced side reactions. | Can achieve high purity and yield with optimized protocols, but may be more sequence-dependent and prone to impurities if not carefully controlled. |
| Racemization | Low risk of racemization as the activated ester is pre-formed. | Low risk for glycine as it is not a chiral amino acid. However, for other amino acids, the choice of coupling reagent and additives (like HOBt) is crucial to suppress racemization. |
| Cost-Effectiveness | Higher upfront cost per gram, but can be cost-effective through time savings, reduced need for other reagents, and potentially higher purity leading to easier purification. | Lower upfront cost for the individual components, but overall cost can increase due to the need for multiple reagents, longer reaction times, and potentially more complex purification. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful peptide synthesis. Below are generalized protocols for the incorporation of glycine using this compound and a common in-situ activation method.
Protocol 1: Glycine Coupling using this compound
This protocol outlines the procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and then treat with a fresh 20% piperidine in DMF solution for 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling:
-
Dissolve this compound (1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the this compound solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction for completion using a qualitative method such as the Kaiser test. A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and a complete coupling reaction.
-
-
Washing: After a successful coupling, wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.
-
Proceed to the next cycle: The resin is now ready for the deprotection of the newly added this compound and the coupling
A Comparative Guide to Analytical Techniques for Detecting Side Products of Fmoc-Gly-OPfp
For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the purity of starting materials is paramount. Fmoc-Gly-OPfp (N-α-(9-Fluorenylmethoxycarbonyl)glycine pentafluorophenyl ester) is a widely used activated amino acid ester. Its high reactivity, while advantageous for coupling, also makes it susceptible to degradation and the formation of side products. This guide provides an objective comparison of common analytical techniques used to detect and quantify impurities in this compound, supported by detailed experimental protocols.
Common Side Products and Their Origin
The primary side products of concern for this compound are typically formed during synthesis, purification, or storage. Understanding these impurities is the first step in selecting an appropriate analytical method.
-
Fmoc-Gly-OH: The most common impurity, resulting from the hydrolysis of the pentafluorophenyl ester. This can occur due to exposure to moisture during storage or handling. Its presence can lead to failed couplings or the generation of deletion sequences in solid-phase peptide synthesis (SPPS).
-
Pentafluorophenol (PFP-OH): A byproduct of both the coupling reaction and hydrolysis. While expected during synthesis, its presence in the starting material indicates degradation.
-
Fmoc-Gly-Gly-OH: A dipeptide impurity that can form during the synthesis of the Fmoc-glycine active ester. Its incorporation into a peptide sequence leads to an insertion impurity.
-
N,N'-Dicyclohexylurea (DCU): If dicyclohexylcarbodiimide (DCC) is used as the activating agent for the synthesis of the ester, residual DCU may be present. It is largely insoluble in many organic solvents but can sometimes contaminate the final product.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific information required, such as qualitative detection, quantification, structural confirmation, and throughput. The following sections compare the most effective methods for analyzing this compound purity.
Data Presentation: Quantitative and Qualitative Comparison
| Analytical Method | Information Provided | Sensitivity | Throughput | Key Advantages | Key Limitations |
| RP-HPLC | Purity assessment, quantification of impurities | High (ng to pg) | High | Excellent resolution, quantitative accuracy, well-established methods. | Destructive, may not distinguish isomers without chiral columns. |
| LC-MS | Molecular weight confirmation, impurity identification, quantification | Very High (pg to fg) | High | Definitive mass evidence of impurities, high specificity and sensitivity. | Can be destructive, ion suppression effects can affect quantification. |
| NMR Spectroscopy | Unambiguous structural elucidation, quantification | Moderate (µg to mg) | Low | Non-destructive, provides detailed structural information for all components. | Lower sensitivity, complex spectra, requires higher sample concentration. |
| TLC | Qualitative purity check, reaction monitoring | Low (µg) | Very High | Simple, rapid, and inexpensive for a quick assessment. | Not quantitative, poor resolution for closely related compounds. |
Mandatory Visualization
The following diagrams illustrate the logical workflow for analyzing the purity of this compound and the relationship between the compound and its primary side products.
Safety Operating Guide
Proper Disposal of Fmoc-Gly-OPfp: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Fmoc-Gly-OPfp (Nα-Fmoc-glycine pentafluorophenyl ester), a reagent commonly used in peptide synthesis. Adherence to these protocols is essential to minimize risks to personnel and the environment.
Safety and Handling Profile
This compound is a combustible solid that can cause skin irritation. Appropriate personal protective equipment (PPE), including eye shields, gloves, and a lab coat, should be worn when handling this chemical. All handling and preparation for disposal should be conducted in a well-ventilated area or a chemical fume hood.
Quantitative Safety Data
The following table summarizes key safety information for this compound.
| Identifier | Information |
| Chemical Name | Nα-Fmoc-glycine pentafluorophenyl ester[1] |
| CAS Number | 86060-85-7 |
| Molecular Formula | C23H14F5NO4 |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| GHS Signal Word | Warning |
| Hazard Statement | H315 - Causes skin irritation |
| Precautionary Statements | P264, P280, P302 + P352, P332 + P313, P362 + P364 |
| Storage Class | 11 - Combustible Solids |
| WGK (Water Hazard Class) | WGK 3 (highly hazardous to water) |
| Recommended PPE | Eyeshields, Gloves, Type N95 (US) Respirator |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound is contingent on its form (solid waste or contaminated materials) and must be carried out in accordance with institutional and local regulations.
Disposal of Solid this compound Waste (Unused or Expired Reagent)
This procedure outlines the steps for disposing of pure, solid this compound.
-
Container Selection:
-
Use a dedicated, sealable, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical, such as a high-density polyethylene (HDPE) pail or a glass container with a secure, non-metallic lid.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (Nα-Fmoc-glycine pentafluorophenyl ester)"
-
The CAS number: "86060-85-7"
-
The primary hazard(s): "Irritant," "Combustible Solid"
-
The accumulation start date.
-
-
-
Waste Accumulation:
-
Carefully transfer the solid this compound into the labeled waste container using appropriate tools (e.g., a spatula or scoop) to minimize dust generation.
-
Ensure the container is tightly sealed after each addition.
-
-
Storage:
-
Store the waste container in a designated hazardous waste accumulation area.
-
This area should be cool, dry, well-ventilated, and away from sources of ignition and incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Disposal of Contaminated Labware and PPE
This procedure details the disposal of items such as gloves, weigh boats, and pipette tips that are contaminated with this compound.
-
Segregation:
-
At the point of generation, separate contaminated solid waste from non-hazardous waste.
-
-
Containerization:
-
Place all contaminated items into a designated, labeled hazardous waste bag or container.
-
For sharps (e.g., contaminated needles or broken glassware), use a designated sharps container labeled for hazardous chemical waste.
-
-
Labeling:
-
The waste container must be labeled with:
-
"Hazardous Waste"
-
"Solid Waste Contaminated with this compound"
-
The associated hazards (e.g., "Irritant").
-
-
-
Disposal:
-
Once the container is full, seal it and arrange for disposal through your institution's EHS department.
-
Mandatory Visualizations
Logical Workflow for this compound Disposal
References
Personal protective equipment for handling Fmoc-Gly-OPfp
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of Fmoc-Gly-OPfp, ensuring laboratory safety and procedural excellence.
This compound (Nα-9-Fluorenylmethoxycarbonyl-glycine pentafluorophenyl ester) is a key reagent in solid-phase peptide synthesis (SPPS). While invaluable in its application, its handling requires strict adherence to safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your research and development endeavors.
Immediate Safety Information
This compound is a white to off-white powder that may cause skin irritation. As a fine powder, it also poses a respiratory hazard if inhaled. The primary routes of exposure are skin contact, eye contact, and inhalation. Adherence to the personal protective equipment (PPE) guidelines outlined below is critical to minimize risk.
Personal Protective Equipment (PPE) Summary
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Standards |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should conform to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. For incidental contact, double gloving is advised. Ensure gloves are inspected before each use. |
| Respiratory Protection | NIOSH-Approved Particulate Respirator | An N95, N99, or N100 respirator is required to protect against the inhalation of fine dust particles. |
| Body Protection | Laboratory Coat and Full Suit | A flame-resistant lab coat should be worn. For larger quantities or potential for significant exposure, a full suit is recommended. |
| Foot Protection | Closed-Toe Shoes and Boots | Substantial, closed-toe shoes are mandatory in a laboratory setting. For spill response, chemical-resistant boots are required. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the key steps for safely handling this compound from receipt to use in synthesis.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the container in a cool, dry, well-ventilated area, away from heat and sources of ignition. The recommended storage temperature is between 2-8°C.
-
Ensure the container is tightly sealed.
2. Preparation for Weighing and Use:
-
Work within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Don all required PPE as detailed in the table above.
3. Weighing and Dissolving:
-
Handle the powder carefully to avoid generating dust.
-
Use a dedicated spatula and weighing paper.
-
To dissolve, slowly add the powder to the appropriate solvent (e.g., Dichloromethane, Chloroform, DMSO, Acetone) while stirring.
4. Use in Solid-Phase Peptide Synthesis (SPPS):
-
The following is a generalized protocol for using this compound in SPPS. Specific protocols may vary based on the desired peptide sequence and resin.
-
Resin Swelling: Swell the resin (e.g., Wang resin, Rink amide resin) in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a 20% solution of piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and cleaved Fmoc group.
-
Coupling: Add the dissolved this compound to the resin. The coupling reaction is typically carried out in DMF.
-
Washing: After the coupling reaction is complete, wash the resin extensively with DMF to remove any unreacted reagents.
-
Disposal Plan: Decontamination and Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect all solid waste, including unused this compound, contaminated weighing paper, and used PPE (gloves, etc.), in a clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including reaction filtrates and solvent washes, in a separate, clearly labeled hazardous waste container
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
